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  • Product: N-(4-Iodo-phenyl)-guanidine
  • CAS: 45964-99-6

Core Science & Biosynthesis

Foundational

N-(4-Iodo-phenyl)-guanidine: A Bifunctional Scaffold for Medicinal Chemistry

Topic: N-(4-Iodo-phenyl)-guanidine as a Medicinal Chemistry Building Block Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executive Summary N-(4-I...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N-(4-Iodo-phenyl)-guanidine as a Medicinal Chemistry Building Block Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

N-(4-Iodo-phenyl)-guanidine represents a high-value "bifunctional" building block in modern drug discovery. Its utility stems from the orthogonal reactivity of its two primary motifs: the aryl iodide , which serves as a versatile handle for transition-metal-catalyzed carbon-carbon bond formation (Suzuki, Sonogashira, Heck), and the guanidine moiety , a privileged pharmacophore capable of critical hydrogen bonding and electrostatic interactions in biological targets (e.g., GPCRs, kinases, and ion channels).

This guide details the synthesis, protection strategies, and application of this scaffold, with a specific focus on its role as a precursor for divergent library synthesis.

Chemical Profile & Properties[1][2][3][4][5][6]

PropertyData
IUPAC Name 1-(4-iodophenyl)guanidine
CAS Number 45964-99-6 (Free base) / 884196-92-3 (Nitrate salt)
Molecular Formula C₇H₈IN₃
Molecular Weight 261.06 g/mol
pKa (Predicted) ~10.7 (Guanidinium ion)
LogP ~1.5 (Moderate lipophilicity)
H-Bond Donors 3
H-Bond Acceptors 2

Medicinal Chemistry Insight: The high basicity (pKa ~10.7) means this molecule exists predominantly as the guanidinium cation at physiological pH. This cationic nature mimics the arginine side chain, making it an ideal probe for aspartate/glutamate-rich active sites.

Synthesis & Scalability

The synthesis of N-(4-Iodo-phenyl)-guanidine generally follows two distinct pathways depending on the intended downstream application: the Direct Acidic Route (for bulk scale-up of the salt) and the Protected Route (for cross-coupling applications).

Pathway A: Direct Guanylation (Industrial/Bulk)

This method utilizes cyanamide in the presence of strong acid (typically HNO₃ or HCl). It is cost-effective but yields the guanidinium salt, which must be neutralized or protected for certain organometallic reactions.

  • Reagents: 4-Iodoaniline, Cyanamide (50% aq), HNO₃.

  • Conditions: Reflux in ethanol/water.[1]

  • Yield: typically 70-85%.

Pathway B: Protected Guanylation (Library Synthesis)

For medicinal chemistry libraries, the free guanidine is often incompatible with Pd-catalysts (poisoning). Therefore, introducing the guanidine in a protected form (e.g., Boc) is preferred.

  • Reagents: 4-Iodoaniline, N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea (or N,N'-Di-Boc-N''-triflylguanidine), HgCl₂ (promoter) or TEA.

  • Conditions: DCM or DMF, 0°C to RT.

  • Advantage: Yields N,N'-Di-Boc-N''-(4-iodophenyl)guanidine , a superior substrate for Suzuki/Sonogashira couplings.

Synthetic Utility: The "Building Block" Logic

The power of this molecule lies in its ability to undergo Divergent Synthesis . The iodine atom allows the phenyl ring to be elaborated into complex biaryls or heterocycles before or after manipulating the guanidine core.

Visualization: Divergent Synthesis Workflow

DivergentSynthesis Precursor 4-Iodoaniline Scaffold N-(4-Iodo-phenyl)-guanidine (Protected or Salt) Precursor->Scaffold Guanylation (Cyanamide or Boc-isothiourea) Biaryl Biaryl Guanidines (Suzuki Coupling) Scaffold->Biaryl Ar-B(OH)2, Pd(0) Alkyne Alkynyl Guanidines (Sonogashira) Scaffold->Alkyne Terminal Alkyne, Pd/Cu Heterocycle Benzimidazoles/ Quinazolines Scaffold->Heterocycle Cyclization (if ortho-functionalized)

Figure 1: Divergent synthesis map showing the transformation of the 4-iodoaniline precursor into the core scaffold and its subsequent elaboration into diverse drug-like classes.[2]

Cross-Coupling Considerations

Critical Protocol Note: Free guanidines can coordinate strongly to Palladium, deactivating the catalyst.

  • Solution: Use the N,N'-Di-Boc protected variant. The Boc groups reduce the electron density on the guanidine nitrogens, preventing metal coordination and ensuring high turnover numbers (TON) in Suzuki and Buchwald-Hartwig couplings.

  • Deprotection: Post-coupling, the Boc groups are easily removed with TFA/DCM or HCl/Dioxane to reveal the active pharmacophore.

Medicinal Chemistry Applications

Bioisosterism & Pharmacophore Design

The 4-iodophenyl-guanidine scaffold is often used to mimic:

  • Arginine residues: In protease inhibitors (e.g., Thrombin, Factor Xa).

  • Amidine groups: Improving oral bioavailability (via prodrug strategies) compared to highly basic amidines.

Key Therapeutic Areas
  • NHE-1 Inhibitors (Cardioprotection):

    • Analogous to Cariporide , acylguanidines derived from this scaffold inhibit the Na+/H+ exchanger isoform-1, protecting the heart during ischemia-reperfusion. The iodine handle allows for tuning lipophilicity and steric bulk to fit the hydrophobic pocket of NHE-1.

  • Radiopharmaceuticals:

    • The 4-iodo moiety serves as a "cold standard" for developing I-123 or I-131 radiolabeled probes . It is structurally related to MIBG (meta-iodobenzylguanidine) , used for imaging neuroendocrine tumors. The para isomer offers different binding kinetics and metabolic stability profiles.

  • Oncology (Pt-Complexes):

    • Recent studies utilize aryl guanidines as ligands for Platinum(II) complexes.[3][4] The guanidine directs the complex to DNA minor grooves, while the iodine can be used to attach further intercalating agents.

Detailed Experimental Protocols

Protocol A: Synthesis of N,N'-Di-Boc-N''-(4-iodophenyl)guanidine

Use this protocol for generating the building block for cross-coupling.

Materials:

  • 4-Iodoaniline (1.0 equiv)

  • N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea (1.1 equiv)

  • Mercury(II) Chloride (HgCl₂) (1.1 equiv) [Caution: Toxic]

  • Triethylamine (TEA) (3.0 equiv)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve 4-iodoaniline (2.19 g, 10 mmol) and N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea (3.2 g, 11 mmol) in anhydrous DCM (50 mL) under nitrogen.

  • Activation: Cool the mixture to 0°C. Add TEA (4.2 mL, 30 mmol).

  • Reaction: Add HgCl₂ (2.98 g, 11 mmol) portion-wise. Note: The reaction will become a suspension (HgS byproduct).

  • Stirring: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Filter the mixture through a pad of Celite to remove HgS. Wash the pad with DCM.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Result: White solid (N,N'-Di-Boc protected intermediate).

Protocol B: Suzuki-Miyaura Coupling (General Procedure)

Coupling the protected building block with a phenylboronic acid.

Materials:

  • N,N'-Di-Boc-N''-(4-iodophenyl)guanidine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • K₂CO₃ (2.0 equiv, 2M aqueous solution)

  • Dioxane (degassed)

Step-by-Step:

  • Setup: In a Schlenk tube, combine the iodophenyl-guanidine (1.0 mmol), phenylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (58 mg).

  • Solvent: Add Dioxane (10 mL) and 2M K₂CO₃ (1 mL).

  • Degas: Freeze-pump-thaw or bubble Nitrogen for 10 mins.

  • Heat: Seal and heat to 80-90°C for 12 hours.

  • Workup: Cool, dilute with EtOAc/Water. Extract organic layer, dry over Na₂SO₄.

  • Deprotection (Optional): Treat the crude biaryl with 4M HCl in Dioxane (RT, 2h) to yield the free biaryl guanidine salt.

Safety & Handling (MSDS Highlights)

  • 4-Iodoaniline: Toxic if swallowed, substituted anilines can cause methemoglobinemia. Handle in a fume hood.

  • Guanidine Derivatives: generally skin and eye irritants.

  • Mercury(II) Chloride: Highly toxic and dangerous for the environment. Dispose of HgS waste via dedicated hazardous waste streams. Alternative: Use Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide) or EDCI for guanylation to avoid heavy metals.

References

  • Guanidine Synthesis: Porcheddu, A., et al.[5][6] "A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines." Synlett, 2009.[5][7] Link

  • Medicinal Chemistry (NHE-1): Szelényi, I., et al. "Guanidine derivatives as NHE-1 inhibitors." Journal of Medicinal Chemistry, 2005. Link

  • Pt-Complexes: O'Sullivan, P., et al. "Platinum(II) complexes of aryl guanidine-like derivatives as potential anticancer agents."[3] RSC Advances, 2025. Link

  • Radiopharmaceuticals: Vaidyanathan, G., et al. "No-carrier-added synthesis of a 4-methyl-substituted meta-iodobenzylguanidine analogue." Applied Radiation and Isotopes, 2005. Link

  • Catalysis (Guanidine Ligands): "Pd(II) on Guanidine-Functionalized Fe3O4 Nanoparticles as an Efficient Heterogeneous Catalyst for Suzuki−Miyaura Cross-Coupling." ACS Omega, 2021. Link

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Palladium-Catalyzed Functionalization of N-(4-Iodo-phenyl)-guanidine

Abstract This comprehensive guide provides detailed application notes and experimental protocols for the palladium-catalyzed functionalization of N-(4-Iodo-phenyl)-guanidine. Recognizing the significance of functionalize...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the palladium-catalyzed functionalization of N-(4-Iodo-phenyl)-guanidine. Recognizing the significance of functionalized guanidine moieties in medicinal chemistry and drug discovery, this document serves as a technical resource for researchers, scientists, and drug development professionals. We delve into the core principles and practical execution of several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and cyanation reactions. The protocols are presented with an emphasis on the underlying chemical rationale, offering insights into the selection of catalysts, ligands, and reaction conditions, while specifically addressing the unique considerations introduced by the guanidinyl group.

Introduction: The Strategic Importance of Functionalized Arylguanidines

The guanidine group, a nitrogen-rich functional group with a pKa around 13, is a prominent pharmacophore in numerous natural products and pharmaceutical agents[1][2][3]. Its ability to form strong, multi-point hydrogen bonds and engage in electrostatic interactions makes it a privileged scaffold for molecular recognition at biological targets[1]. The synthesis of diverse libraries of substituted arylguanidines is therefore a critical task in modern drug discovery.

Palladium-catalyzed cross-coupling reactions represent one of the most powerful and versatile toolsets in synthetic organic chemistry for forming carbon-carbon and carbon-heteroatom bonds[4][5][6]. These reactions are characterized by their mild conditions, high functional group tolerance, and broad substrate scope, making them ideal for the late-stage functionalization of complex molecules[6][7]. The substrate, N-(4-Iodo-phenyl)-guanidine, features a highly reactive C(sp²)-I bond, which is an excellent handle for a wide array of palladium-catalyzed transformations.

However, the presence of the strongly basic guanidine moiety presents a unique set of challenges and opportunities. It can potentially interfere with the catalytic cycle by coordinating to the palladium center or reacting with the base. Conversely, studies have shown that the guanidine group can act as a directing group in C-H functionalization reactions, suggesting it can play an active role in the catalytic process[8][9][10]. This guide provides robust protocols designed to successfully navigate these considerations.

The Engine of Discovery: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions, despite their diverse outcomes, are unified by a common mechanistic framework[4][6][11]. Understanding this catalytic cycle is paramount for troubleshooting and optimizing reactions. The cycle typically involves three key steps:

  • Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl halide (R¹-X), inserting itself into the carbon-halide bond. This forms a new, higher-valent Palladium(II) intermediate. This step is often rate-limiting, and its efficiency is influenced by the electron density and steric bulk of the phosphine ligands on the Pd(0) center[12]. For N-(4-Iodo-phenyl)-guanidine, the C-I bond is highly susceptible to oxidative addition.

  • Transmetalation (for Suzuki, Sonogashira, etc.) or a related step: The second coupling partner (e.g., an organoboron compound, R²) transfers its organic group to the palladium(II) complex, displacing the halide. This step often requires activation by a base[12][13].

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple to form the new C-C or C-N bond, and the palladium catalyst is regenerated in its Pd(0) state, ready to begin a new cycle[4][12]. Bulky, electron-rich ligands can accelerate this final step[14].

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Caption: General Palladium Catalytic Cycle.
Experimental Protocols & Application Notes
General Laboratory Setup & Considerations
  • Inert Atmosphere: Many palladium catalysts and phosphine ligands are air-sensitive. Reactions should be assembled in a glovebox or using standard Schlenk techniques under an inert atmosphere (Nitrogen or Argon).

  • Solvent Purity: Anhydrous solvents are crucial for reproducibility, especially in reactions sensitive to moisture like the Suzuki coupling.

  • Guanidine Handling: N-(4-Iodo-phenyl)-guanidine is a strong base. It is often supplied as a salt (e.g., hydrochloride or acetate). If using the free base, be mindful of its hygroscopic nature. For many protocols, starting with the salt form is acceptable and can even be beneficial by moderating its basicity.

Workflow: General Reaction Setup
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Caption: Standard workflow for setting up a Pd-catalyzed reaction.
3.1. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species with an organohalide[12][15]. Its tolerance for a wide range of functional groups and use of generally non-toxic boron reagents make it highly attractive.

Application Note: The basic guanidine moiety can potentially interfere with the inorganic base (e.g., K₂CO₃, Cs₂CO₃) used in the reaction. However, using a robust palladium/ligand system and ensuring sufficient equivalents of the inorganic base can overcome this. The guanidine may also act as a ligand for the palladium center, potentially influencing the reaction rate[16]. Starting with the guanidine salt can be advantageous.

Protocol: Synthesis of N-(4-Biphenyl)-guanidine

  • Reactants:

    • N-(4-Iodo-phenyl)-guanidine (or its HCl salt) (1.0 equiv)

    • Phenylboronic acid (1.2 - 1.5 equiv)

    • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

    • SPhos (4 mol%)

    • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (e.g., 4:1 v/v)

  • Procedure:

    • To an oven-dried Schlenk flask, add N-(4-Iodo-phenyl)-guanidine, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

    • Evacuate and backfill the flask with Argon (repeat 3 times).

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

3.2. Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is a powerful method for constructing C(aryl)-N bonds, which are ubiquitous in pharmaceuticals[17][18][19]. The reaction couples an amine with an aryl halide.

Application Note: This reaction is highly sensitive to the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are essential for achieving high yields, especially with less reactive amines[14]. The strong base used (e.g., NaOtBu, LHMDS) will deprotonate the guanidine group; this is generally not problematic as the deprotonated guanidine is still a poor nucleophile compared to the amine coupling partner.

Protocol: Synthesis of N-(4-(phenylamino)phenyl)guanidine

  • Reactants:

    • N-(4-Iodo-phenyl)-guanidine (1.0 equiv)

    • Aniline (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)

    • XPhos (3.5 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Solvent: Toluene, anhydrous

  • Procedure:

    • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a reaction vial.

    • Add N-(4-Iodo-phenyl)-guanidine and anhydrous toluene.

    • Add aniline via syringe.

    • Seal the vial and heat to 100 °C for 6-18 hours.

    • Monitor the reaction by LC-MS.

    • After completion, cool the reaction, quench carefully with saturated aq. NH₄Cl.

    • Extract with ethyl acetate, wash the combined organic layers with brine.

    • Dry over MgSO₄, filter, and concentrate.

    • Purify by flash chromatography.

3.3. Sonogashira Coupling: C-C(sp) Bond Formation

The Sonogashira coupling enables the synthesis of aryl alkynes by reacting a terminal alkyne with an aryl halide, using a dual palladium and copper catalytic system[20][21][22][23].

Application Note: The amine base (e.g., triethylamine, diisopropylamine) used in this reaction serves both as a base and as a solvent. The highly basic guanidine substrate should be compatible, but ensuring anhydrous conditions is critical to prevent unwanted side reactions. Copper-free variants of the Sonogashira coupling can also be effective[20].

Protocol: Synthesis of N-(4-(phenylethynyl)phenyl)guanidine

  • Reactants:

    • N-(4-Iodo-phenyl)-guanidine (1.0 equiv)

    • Phenylacetylene (1.2 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)

    • Copper(I) Iodide (CuI) (3 mol%)

    • Triethylamine (Et₃N)

  • Solvent: Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • Add N-(4-Iodo-phenyl)-guanidine, Pd(PPh₃)₂Cl₂, and CuI to a Schlenk flask under Argon.

    • Add anhydrous THF and anhydrous Et₃N.

    • Add phenylacetylene dropwise via syringe.

    • Stir the reaction at room temperature for 8-24 hours.

    • Monitor by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with THF.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane, wash with water and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.

3.4. Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction forms a new C-C bond by coupling an aryl halide with an alkene, typically producing a substituted alkene product[24][25].

Application Note: The regioselectivity of the Heck reaction can sometimes be an issue. For terminal alkenes like styrene or acrylates, coupling generally occurs at the unsubstituted vinylic position. The choice of base and additives can be critical for catalyst turnover. The basicity of the guanidine substrate may require the use of a non-coordinating base like an inorganic carbonate.

Protocol: Synthesis of (E)-N-(4-styrylphenyl)guanidine

  • Reactants:

    • N-(4-Iodo-phenyl)-guanidine (1.0 equiv)

    • Styrene (1.5 equiv)

    • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

    • Tri(o-tolyl)phosphine [P(o-tol)₃] (4 mol%)

    • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous

  • Procedure:

    • To a Schlenk flask under Argon, add N-(4-Iodo-phenyl)-guanidine, Pd(OAc)₂, P(o-tol)₃, and K₂CO₃.

    • Add anhydrous DMF followed by styrene.

    • Heat the mixture to 100-120 °C for 12-24 hours.

    • Monitor the reaction by LC-MS.

    • Cool the reaction, dilute with water, and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify by flash chromatography to isolate the product.

3.5. Palladium-Catalyzed Cyanation: C-CN Bond Formation

This reaction introduces a nitrile group, a versatile synthetic handle, onto the aromatic ring by displacing the iodide[26][27].

Application Note: Traditional cyanide sources like KCN or NaCN are highly toxic and can poison palladium catalysts[27]. Modern methods often use less toxic and more manageable sources like Zinc Cyanide (Zn(CN)₂) or Potassium Ferrocyanide (K₄[Fe(CN)₆])[27][28]. The reaction is often sensitive to the ligand used, with bidentate phosphines like dppf being common.

Protocol: Synthesis of N-(4-cyanophenyl)guanidine

  • Reactants:

    • N-(4-Iodo-phenyl)-guanidine (1.0 equiv)

    • Zinc Cyanide [Zn(CN)₂] (0.6 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

    • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (4 mol%)

  • Solvent: N,N-Dimethylacetamide (DMAc), anhydrous

  • Procedure:

    • In a glovebox, add N-(4-Iodo-phenyl)-guanidine, Zn(CN)₂, Pd₂(dba)₃, and dppf to a reaction vial.

    • Add anhydrous DMAc, seal the vial, and remove from the glovebox.

    • Heat the reaction mixture to 120 °C for 4-8 hours.

    • Monitor by LC-MS.

    • After completion, cool to room temperature and carefully quench with aqueous sodium bicarbonate.

    • Extract with ethyl acetate. The product may have some water solubility; multiple extractions may be necessary.

    • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

    • Purify by column chromatography or recrystallization.

Data Summary & Comparison

The following table provides a comparative overview of the typical conditions for the functionalization of N-(4-Iodo-phenyl)-guanidine. Note that yields are highly dependent on the specific coupling partner and reaction scale.

Reaction TypeTypical Pd SourceTypical LigandBaseSolventTemp (°C)
Suzuki-Miyaura Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O80-100
Buchwald-Hartwig Pd₂(dba)₃XPhosNaOtBuToluene100-110
Sonogashira Pd(PPh₃)₂Cl₂ / CuIPPh₃Et₃NTHF / Et₃N25-50
Heck Pd(OAc)₂P(o-tol)₃K₂CO₃DMF100-120
Cyanation Pd₂(dba)₃dppfNoneDMAc120
References
  • Heravi, M. M., & Zadsirjan, V. (2020). Recent advances in the application of the Heck reaction in the synthesis of heterocyclic compounds. RSC Advances, 10(45), 26834–26876. [Link]

  • Fiveable. (2025, August 15). Palladium-catalyzed cross-coupling reactions. Fiveable Organic Chemistry. [Link]

  • Dwight, C. et al. (2010). Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Topics in Current Chemistry, 292, 211-243. [Link]

  • Barabás, J. et al. (2018). Aryl‐Diadamantyl Phosphine Ligands in Palladium‐Catalyzed Cross‐Coupling Reactions: Synthesis, Structural Analysis, and Application. Chemistry – A European Journal, 24(56), 15039-15047. [Link]

  • Gessner Group. Phosphine ligands and catalysis. University of Würzburg Research. [Link]

  • Chemistry LibreTexts. (2023, August 1). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Request PDF. Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [Link]

  • Nobel Prize Outreach AB. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize in Chemistry 2010 - Scientific Background. [Link]

  • Al-gawhari, F. Z. et al. (2022). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Molecules, 28(1), 1. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Wölfling, J. et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Steroids, 135, 36-44. [Link]

  • American Chemical Society. (2009). A New Solution Phase Protecting Group Strategy for Alkyl Guanidines. ACS National Meeting. [Link]

  • Štefane, B. et al. (2026, February 17). Roles of Guanidines in Recent Cycloaddition Reactions. Molecules, 31(4), 1332. [Link]

  • Licha, K. et al. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Journal of Visualized Experiments, (122), 55523. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Common Organic Chemistry. (n.d.). Pd Catalyzed Cyanation. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Wang, D. et al. (2012). Palladium-Catalyzed C-H Functionalization Using Guanidine as a Directing Group: Ortho Arylation and Olefination of Arylguanidines. Organic Letters, 14(21), 5452-5455. [Link]

  • Wang, C. et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. The Journal of Organic Chemistry, 87(14), 9295-9304. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Fors, B. P. et al. (2011). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 133(45), 18277-18285. [Link]

  • Kulcitki, V. et al. (2024). Synthesis and antimicrobial properties of guanidine-functionalized labdane type diterpenoids. European Journal of Medicinal Chemistry, 266, 115981. [Link]

  • Request PDF. (2025, August 10). Palladium-Catalyzed C-H Functionalization Using Guanidine as a Directing Group: Ortho Arylation and Olefination of Arylguanidines. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura Reaction of Three 4-Iodophenylalanine-Containing Peptides. [Link]

  • Wölfling, J. et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Steroids, 135, 36-44. [Link]

  • Kwong, F. Y. et al. (2007). Guanidine/Pd(OAc)2-Catalyzed Room Temperature Suzuki Cross-Coupling Reaction in Aqueous Media under Aerobic Conditions. The Journal of Organic Chemistry, 72(12), 4301-4304. [Link]

  • Rossino, G. et al. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers in Chemistry, 12. [Link]

  • Chen, C. et al. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 17(12), 14197-14209. [Link]

  • Semantic Scholar. (2021). PdII on Guanidine-Functionalized Fe3O4 Nanoparticles as an Efficient Heterogeneous Catalyst for Suzuki−Miyaura Cross-Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution at the Guanidine Carbon Center via Guanidine Cyclic Diimide Activation. [Link]

  • Li, Y. et al. (2019). Visible Light Induced Brønsted Acid Assisted Pd-Catalyzed Alkyl Heck Reaction of Diazo Compounds and N-Tosylhydrazones. Nature Communications, 10, 3999. [Link]

  • PubMed. (2012). Palladium-catalyzed C-H functionalization using guanidine as a directing group: ortho arylation and olefination of arylguanidines. Organic Letters, 14(21), 5452-5. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Rice University. (2024, December 19). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. Rice News. [Link]

  • Takagi, K. (1987). Cyanation of Iodobenzene Catalyzed by Pd2 (dba) 3 • CHC13. Bulletin of the Institute for Chemical Research, Kyoto University, 65(4), 134-137. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Heravi, M. M., & Zadsirjan, V. (2010). RECENT ADVANCES IN THE APPLICATION OF THE HECK REACTION IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS. HETEROCYCLES, 81(9), 2007-2082. [Link]

  • Chen, H. et al. (2023). Coupling of alkynes and aryl halides with nickel-catalyzed Sonogashira reactions. Cell Reports Physical Science, 4(9), 101573. [Link]

  • Al-Salahi, R. et al. (2021). Synthesis of the Guanidine Derivative: N-{4][29]triazol-3(5H)-ylidene)aminomethylene}benzamide. Molbank, 2021(3), M1244. [Link]

  • Maestri, G. et al. (2016). Pd Catalysis in Cyanide-Free Synthesis of Nitriles from Haloarenes via Isoxazolines. Organic Letters, 18(23), 6108-6111. [Link]

  • RSC Publishing. (n.d.). Palladium catalyzed regioselective distal C (sp2)–H functionalization. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. [Link]

  • Feier, C. G. et al. (2025). Coordination-Accelerated Catalysis in the Heck Reaction using N–H N-Heterocyclic Carbene Pd Complexes. ACS Catalysis, 15, 1070-1077. [Link]

  • Liu, S. et al. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 15(2), 521-532. [Link]

  • Morris, N. (2022, December 16). Activity-directed synthesis: a structure-blind, function-driven molecular discovery approach. Drug Target Review. [Link]

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Application

Application Note: Late-Stage Diversification of Kinase Inhibitors via Copper-Catalyzed Guanidination of Iodo-Intermediates

Abstract & Strategic Overview Guanidine moieties are "privileged structures" in kinase inhibitor design. Their ability to form bidentate hydrogen bonds with Glu/Asp residues in the kinase hinge region or the DFG-motif (A...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

Guanidine moieties are "privileged structures" in kinase inhibitor design. Their ability to form bidentate hydrogen bonds with Glu/Asp residues in the kinase hinge region or the DFG-motif (Asp-Phe-Gly) makes them critical for potency and selectivity. However, the high basicity and polarity of the guanidine group often complicate early-stage synthesis and purification.

This Application Note details a Late-Stage Functionalization (LSF) strategy. Instead of carrying the sensitive guanidine group through multiple synthetic steps, we utilize Iodo-Intermediates as robust, lipophilic scaffolds. The iodine atom serves as a "pivot point," allowing researchers to construct the complex kinase-binding core first, and then install the guanidine moiety in a final, convergent step using Copper(I)-catalyzed cross-coupling.

The "Iodo-Pivot" Advantage
  • Synthetic Robustness: Aryl iodides are stable under standard acylation, alkylation, and acidic conditions used to build the inhibitor core.

  • Modular Diversity: The same iodo-intermediate can be coupled with various guanidines, amines, or boronates, allowing for rapid Structure-Activity Relationship (SAR) exploration.

  • Reactivity: The C-I bond is weaker than C-Br or C-Cl, making it the preferred electrophile for mild, catalytic C-N bond formation.

Chemical Strategy & Pathway Visualization

The following diagram illustrates the retrosynthetic logic and the forward reaction pathway. We utilize a 3-iodo-indazole core (a common kinase scaffold) as the model substrate.

G cluster_0 Step 1: Scaffold Synthesis cluster_1 Step 2: Late-Stage Guanidination cluster_2 Step 3: Deprotection Start Indazole Precursor Iodination Iodination (NIS or I2/KOH) Start->Iodination IodoCore Iodo-Intermediate (Stable Pivot) Iodination->IodoCore Catalyst CuI / Ligand (Cs2CO3, 80°C) IodoCore->Catalyst GuanidineSrc N-Boc-Guanidine GuanidineSrc->Catalyst Coupled Protected Guanidine-Inhibitor Catalyst->Coupled TFA TFA / DCM Coupled->TFA Final Final Kinase Inhibitor (Guanidine Active) TFA->Final

Figure 1: Strategic workflow for converting stable iodo-intermediates into active guanidine-based kinase inhibitors.

Detailed Protocol: Copper-Catalyzed Guanidination

This protocol describes the coupling of a generic Heteroaryl Iodide (e.g., 3-iodo-1H-indazole derivative) with N,N'-di-Boc-guanidine . This method is superior to Pd-catalyzed Buchwald-Hartwig amination for guanidines due to lower cost and reduced risk of heavy metal contamination in biological assays.

Materials & Reagents
ReagentRoleEquiv.Notes
Heteroaryl Iodide Substrate1.0Must be dry; trace water kills the catalyst.
N,N'-Di-Boc-guanidine Nucleophile1.2 - 1.5Boc groups prevent polymerization and improve solubility.
Copper(I) Iodide (CuI) Catalyst0.1 (10 mol%)99.999% purity preferred. Keep under Argon.
1,10-Phenanthroline Ligand0.2 (20 mol%)Essential for stabilizing the Cu-complex.
Cesium Carbonate (Cs₂CO₃) Base2.0Must be anhydrous. Finely ground.
Toluene or Dioxane SolventN/AAnhydrous, degassed.
Experimental Procedure

Step 1: Catalyst Pre-Complexation (Critical for Reproducibility)

  • In a flame-dried Schlenk tube or vial equipped with a magnetic stir bar, add CuI (19 mg, 0.1 mmol) and 1,10-phenanthroline (36 mg, 0.2 mmol).

  • Add 2.0 mL of anhydrous Toluene .

  • Stir at room temperature for 20 minutes under Argon.

    • Observation: The solution should turn a dark brick-red or brown color, indicating the formation of the active [Cu(phen)]I complex.

Step 2: Reaction Assembly

  • To the catalyst mixture, add the Heteroaryl Iodide (1.0 mmol), N,N'-Di-Boc-guanidine (1.2 mmol), and Cs₂CO₃ (2.0 mmol).

  • Seal the vessel with a crimp cap (if using a microwave vial) or a glass stopper (Schlenk line).

  • Purge the headspace with Argon for 2 minutes.

Step 3: Heating & Monitoring

  • Heat the reaction block to 90°C . Stir vigorously (800 rpm).

  • Timecourse: 12 to 24 hours.

  • QC Check: Take a 20 µL aliquot, dilute in MeOH, and inject on LC-MS.

    • Success Criteria: Disappearance of the starting iodide (M+H) and appearance of the Boc-protected product (M+H + 259 Da shift relative to guanidine core, depending on Boc loss in MS source).

Step 4: Workup & Purification

  • Cool to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and filter through a small pad of Celite to remove inorganic salts and copper residues.

  • Concentrate the filtrate under reduced pressure.

  • Flash Chromatography: Elute with Hexanes:EtOAc (gradient 0-50%). The Boc-protected guanidine is typically less polar than the free amine but more polar than the iodo-starter.

Step 5: Deprotection (The "Unmasking")

  • Dissolve the purified intermediate in DCM (5 mL).

  • Add Trifluoroacetic Acid (TFA) (1 mL) dropwise at 0°C.

  • Stir at Room Temp for 2 hours.

  • Remove volatiles in vacuo.

  • Crucial Step: The product will exist as a TFA salt. For biological assays, convert to a HCl salt or free base using ion-exchange resin (e.g., PL-HCO3 MP) to avoid cellular toxicity from excess TFA.

Validation & Quality Control

Trustworthiness in kinase research requires rigorous characterization. A successful synthesis must pass the following checks before biological testing.

Chemical Verification
  • 1H NMR (DMSO-d6): Look for the disappearance of the Boc singlets (~1.4 ppm) after Step 5. The guanidine protons typically appear as broad singlets between 7.0–10.0 ppm, often exchangeable with D₂O.

  • 13C NMR: The guanidine carbon (C=N) is diagnostic, typically appearing between 150–160 ppm .

  • HRMS: Confirm exact mass within 5 ppm error.

Functional Verification (ADP-Glo Kinase Assay)

Once synthesized, the inhibitor must be validated against its target (e.g., BRAF, VEGFR, or generic Tyrosine Kinase).

Assay Setup Diagram:

Assay cluster_assay Kinase Inhibition Assay (ADP-Glo) Plate 384-Well Plate (White, Solid Bottom) Rxn Kinase Reaction (Enzyme + Substrate + ATP + Inhibitor) Plate->Rxn Incubate 60 min Deplete Step 1: ADP-Glo Reagent (Depletes unconsumed ATP) Rxn->Deplete 40 min Detect Step 2: Kinase Detection Reagent (Converts ADP -> ATP -> Luciferase) Deplete->Detect 30 min Signal Luminescence Signal (Proportional to % Conversion) Detect->Signal Read on Plate Reader

Figure 2: ADP-Glo assay workflow for validating the potency (IC50) of the synthesized guanidine inhibitor.

Protocol Summary:

  • Titration: Prepare a 10-point dose-response curve of your new guanidine inhibitor (e.g., 10 µM down to 0.1 nM).

  • Controls: Include a "No Enzyme" control (0% activity) and a "DMSO only" control (100% activity).

  • Data Analysis: Fit the luminescence data to a sigmoidal dose-response equation (Variable Slope) to determine IC50.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (<20%) Catalyst PoisoningEnsure the Iodo-intermediate contains no free thiols or amines that bind Cu strongly. Use 20 mol% CuI.
Incomplete Conversion Steric HindranceIf the Iodo-position is ortho-substituted, switch to a smaller ligand like DMEDA (N,N'-dimethylethylenediamine) instead of Phenanthroline.
Protodeiodination Overheating / Wet SolventThe iodine is replaced by hydrogen. Ensure strictly anhydrous conditions. Lower temp to 80°C and extend time.
Blue Product Copper ContaminationThe product is chelating copper. Wash the organic layer with 10% NH₄OH or EDTA solution during workup.

References

  • Vertex Pharmaceuticals & NIH. (2010). Copper-catalyzed guanidinylation of aryl iodides: the formation of N,N'-disubstituted guanidines. PubMed. [Link]

  • Kwong, F. Y., Klapars, A., & Buchwald, S. L. (2002).[1] Copper-Catalyzed Coupling of Alkylamines and Aryl Iodides: An Efficient System Even in an Air Atmosphere.[1] Organic Letters.[1][2] [Link]

  • Rozas, I., et al. (2014).[3] Guanidinium-based derivatives: searching for new kinase inhibitors.[3] European Journal of Medicinal Chemistry.[3] [Link]

  • Promega. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. PMC. [Link]

  • Tomkinson, N. C. O., et al. (2008).[4] Copper-Catalyzed Coupling of Hydroxylamines with Aryl Iodides.[4] Organic Letters.[1][2] [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for N-(4-Iodo-phenyl)-guanidine nitrate salt

Topic: Purification & Troubleshooting Guide Document ID: TS-IGN-042 | Version: 2.1 | Status: Active[1][2] Executive Summary & Safety Protocol Compound: N-(4-Iodo-phenyl)-guanidine nitrate CAS: 884196-92-3 (Generic for sa...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification & Troubleshooting Guide

Document ID: TS-IGN-042 | Version: 2.1 | Status: Active[1][2]

Executive Summary & Safety Protocol

Compound: N-(4-Iodo-phenyl)-guanidine nitrate CAS: 884196-92-3 (Generic for salt forms: 45964-99-6) Primary Application: Synthetic intermediate for radioligands (e.g., MIBG analogs), cross-coupling substrates.[1][2]

Critical Safety Warning (HSE):

  • Explosion Hazard: Guanidine nitrate salts are oxidizers.[1][2] While less sensitive than nitroguanidine, they can act as energetic materials under confinement or high heat. Never grind this salt dry in a ball mill.

  • Toxicity: The hydrolysis product or impurity, 4-iodoaniline , is highly toxic and readily absorbed through the skin. All purification must occur in a fume hood.[1]

Primary Purification Workflow: Recrystallization

The most robust method for purifying arylguanidine nitrate salts is recrystallization. The nitrate anion often facilitates better crystal lattice formation than the corresponding hydrochloride, which tends to be hygroscopic.

Solvent Selection Logic
  • Water: Excellent for removing inorganic salts (ammonium nitrate) but risks "oiling out" due to the lipophilic 4-iodophenyl group.[1][2]

  • Ethanol/Water (3:1): The recommended system. Ethanol solvates the aromatic ring; water solvates the ionic nitrate headgroup.

Step-by-Step Protocol
  • Dissolution:

    • Place crude solid in a flask.

    • Add Ethanol/Water (3:1 v/v) .[1] Use approximately 5 mL per gram of solid.[1][2]

    • Heat to reflux (approx. 80°C).[1] If not fully dissolved, add solvent in 1 mL increments.

    • Technical Note: Do not exceed 10 mL/g.[1][2] If insoluble material remains, it is likely inorganic waste or polymerized aniline; proceed to filtration.[2]

  • Decolorization (Crucial Step):

    • If the solution is pink or dark brown , this indicates oxidized iodine or aniline impurities.

    • Remove from heat briefly.[1][2] Add Activated Charcoal (1-2 wt%) .

    • Optional: Add a pinch of sodium metabisulfite to reduce free iodine (

      
      ) back to iodide (
      
      
      
      ).[1]
    • Reflux for 5 minutes.

  • Hot Filtration:

    • Filter the hot solution through a pre-warmed Celite pad to remove charcoal.

    • Tip: Pre-warming the funnel prevents premature crystallization (clogging).

  • Crystallization:

    • Allow the filtrate to cool to room temperature slowly (over 1-2 hours). Rapid cooling causes oiling out.[1][2]

    • Once at room temp, transfer to a

      
       fridge for 4 hours.
      
  • Isolation:

    • Filter crystals via vacuum filtration.[1][3]

    • Wash: Wash the cake with cold ethyl acetate (removes unreacted aniline) followed by cold ether.[2]

    • Dry: Vacuum desiccator over

      
      .
      

Troubleshooting: The "Oiling Out" Phenomenon

Arylguanidines are notorious for separating as a second liquid phase (oil) rather than crystals.[1][2] This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve.[1]

Visualization: The Oiling Out Decision Tree

OilingOut cluster_legend Legend Start Problem: Product Oils Out Upon Cooling CheckSolvent Check Solvent Composition Start->CheckSolvent Decision1 Is the solution too concentrated? CheckSolvent->Decision1 Action1 Re-heat and add 10-20% more solvent Decision1->Action1 Yes Decision2 Is the water content too high? Decision1->Decision2 No Seeding Seeding Strategy: Add seed crystal at cloud point (T > Oil Point) Action1->Seeding Action2 Add Ethanol to increase organic solubility Decision2->Action2 Yes Decision2->Seeding No Action2->Seeding Result Successful Crystallization Seeding->Result Err Issue Sol Solution

Figure 1: Decision logic for resolving phase separation (oiling out) during guanidine salt purification.

Impurity Profiling & Removal

The two major impurities are the starting material (4-iodoaniline) and dimerization byproducts.[1]

Impurity TypeSymptomRemoval StrategyMechanism
4-Iodoaniline Distinct "amine" smell; lowers melting point.[1][2]Solvent Wash: Wash the solid salt with Dichloromethane (DCM) or Diethyl Ether.The nitrate salt is insoluble in DCM; the free aniline base is highly soluble.
Oxidized Aniline Pink/Red/Brown color.[2]Charcoal / Bisulfite: Treat hot solution during recrystallization.[1]Adsorption of planar conjugated impurities; reduction of quinoid species.[2]
Inorganic Salts White residue that does not burn/melt.[2]Ethanol Extraction: Dissolve product in hot absolute ethanol; filter off insoluble salts (

is soluble, but others may not be).[2]
Solubility difference.
Free Iodine (

)
Yellow/Brown tint; starch test positive.[1][2]Thiosulfate Wash: Wash crystals with dilute

.
Reduction of

to water-soluble

.

Advanced Workflow: Salt Metathesis (Ion Exchange)

If the nitrate salt cannot be purified (e.g., it co-crystallizes with ammonium nitrate), converting to the free base and re-forming the salt is the ultimate reset button.

Protocol:

  • Basify: Suspend the impure nitrate salt in water.[2] Add 2M NaOH until pH > 12.

  • Extract: The free guanidine base (or the tautomeric imine) will precipitate or oil out.[2] Extract into Ethyl Acetate .[1]

  • Wash: Wash the organic layer with brine.[2][4]

  • Re-acidify: Add Nitric Acid (1 equivalent) dropwise to the organic layer.[2]

  • Precipitate: The pure N-(4-iodo-phenyl)-guanidine nitrate will precipitate immediately.[1]

Frequently Asked Questions (FAQ)

Q1: Why is my product turning pink during storage?

  • A: The iodine-carbon bond on the phenyl ring is somewhat photosensitive, and trace aniline impurities oxidize easily. Store the salt in an amber vial, under argon, at

    
    .
    

Q2: Can I use HPLC to purify this?

  • A: Yes, but you must use a buffer.

    • Column: C18 Reverse Phase.[1][2]

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile.[1][2]

    • Note: The TFA will convert your nitrate salt to a trifluoroacetate salt . If you strictly need the nitrate, you must perform an ion exchange step afterward.

Q3: The melting point is broad (e.g., 120-130°C). Is it pure?

  • A: No. Pure arylguanidine salts usually have sharp melting points (often >200°C, though specific MP depends on the exact polymorph). A broad range indicates wet solvent or significant aniline contamination.[1][2] Dry at

    
     under high vacuum for 24 hours.
    

References

  • Werner, E. A., & Bell, J. (1920).[2] The preparation of guanidine salts and of nitroguanidine.[2][5] Journal of the Chemical Society, Transactions, 117, 1133-1136. Link

  • Rathke, B. (1884).[2] Ueber die Synthese des Guanidins und seiner Derivate. Berichte der deutschen chemischen Gesellschaft, 17(1), 297-309.[1] (Foundational chemistry for aniline-cyanamide coupling).

  • BenchChem Technical Support. (2025). Purification of Substituted Anilines: Troubleshooting & Optimization.Link (General aniline purification protocols).[1][2]

  • Katritzky, A. R., et al. (2005). Synthesis of guanidines. Arkivoc, 2005(iv), 49-87. Link

  • Gelbard, G. (2004).[2] Organic synthesis by catalysis with ion-exchange resins.[1] Industrial & Engineering Chemistry Research, 44(23). (Reference for ion exchange purification logic).

Sources

Optimization

Technical Support Center: Solubilization Strategies for Iodophenylguanidine in Non-Polar Media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to formulate or synthetically manipulate guanidine derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to formulate or synthetically manipulate guanidine derivatives. Iodophenylguanidine (e.g., m-iodophenylguanidine or p-iodophenylguanidine) presents a classic "polarity dichotomy." While the iodophenyl ring is highly lipophilic, the guanidine moiety is a superbase (pKa ~13.6)[1]. At physiological or neutral pH, it exists almost exclusively as the resonance-stabilized guanidinium cation[1].

This intense charge density creates a rigid crystal lattice when paired with small counterions like chloride or nitrate[2]. Consequently, the salt is highly soluble in water but virtually insoluble in non-polar organic solvents (e.g., dichloromethane, hexane, toluene). This guide provides field-proven, mechanistically sound troubleshooting strategies to overcome these thermodynamic barriers.

Core Troubleshooting FAQs

Q1: Why does my iodophenylguanidine nitrate precipitate immediately when I swap the solvent from methanol to dichloromethane (DCM)?

  • Causality: You are observing a solvent dielectric collapse. Methanol has a high dielectric constant (

    
    ) capable of solvating the guanidinium nitrate ion pair. DCM has a low dielectric constant (
    
    
    
    ). When transitioning to DCM, the electrostatic attraction between the guanidinium cation and the nitrate anion vastly overpowers the weak solvent-solute interactions, causing immediate aggregation and precipitation.
  • Solution: You must alter the thermodynamic profile of the solute by either neutralizing the charge (Free Base Generation) or shielding it (Lipophilic Ion-Pairing).

Q2: I need to perform a coupling reaction in toluene. How can I solubilize the compound without altering its covalent structure?

  • Causality: If covalent modification is not viable, you must use Lipophilic Ion-Pairing . By exchanging a small, hard counterion (like Cl⁻ or NO₃⁻) for a bulky, lipophilic counterion (e.g., tetraphenylborate, hexafluorophosphate, or long-chain alkyl sulfonates), you disrupt the crystal lattice energy and increase the lipophilicity of the complex. The bulky counterion acts as a lipid-like "cloak" around the polar guanidinium core, facilitating dissolution in non-polar media.

  • Solution: Perform a counterion exchange using Sodium Tetraphenylborate (NaBPh₄) in a biphasic system (see Protocol A).

Q3: My downstream application requires the uncharged pharmacophore. How do I isolate the free base?

  • Causality: Because guanidine is a strong Brønsted base, weak organic bases (like triethylamine or pyridine) are thermodynamically insufficient to fully deprotonate it. You require a strong, anhydrous alkoxide base.

  • Solution: Use the Alkoxide Method . Reacting the guanidinium salt with sodium methoxide (NaOMe) in anhydrous methanol yields the free base and an insoluble sodium salt. The free base can then be extracted into less polar solvents (see Protocol B).

Q4: Can I temporarily mask the polarity for a multi-step organic synthesis in hexane/ethyl acetate?

  • Causality: Yes. If your workflow permits temporary covalent modification, installing a tert-butyloxycarbonyl (Boc) group on the guanidine nitrogens eliminates the positive charge entirely by delocalizing the lone pairs into the carbonyl groups.

  • Solution: React the iodophenylguanidine with Boc-anhydride (Boc₂O) and Hünig's base (DIPEA). The resulting Boc-protected guanidine is highly lipophilic and readily soluble in hexane.

Quantitative Data Presentation: Comparison of Solubilization Strategies

Solubilization StrategyReagents RequiredMechanism of ActionIdeal Non-Polar SolventsProsCons
Free Base Generation NaOMe, Anhydrous MeOHDeprotonation to remove the positive chargeToluene, Benzene, EthersYields the native, uncharged pharmacophoreFree base is highly hygroscopic and prone to degradation
Lipophilic Ion-Pairing NaBPh₄ or Alkyl SulfonatesReplaces small hard anion with a bulky lipophilic "cloak"DCM, Chloroform, Lipid formulationsHighly stable; no covalent changes to the moleculeCounterion remains in solution; may interfere with certain assays
Covalent Protection Boc₂O, DIPEACovalently masks the polar nitrogen atomsHexane, Ethyl Acetate, DCMMaximum lipophilicity; excellent for multi-step synthesisRequires a subsequent deprotection (e.g., TFA) step

Experimental Protocols

Protocol A: Counterion Exchange (Preparation of Iodophenylguanidinium Tetraphenylborate)

This protocol utilizes a biphasic system to drive the thermodynamic exchange of counterions.

  • Dissolution: Dissolve 1.0 eq of iodophenylguanidine nitrate in a minimum volume of deionized water.

  • Reagent Prep: In a separate flask, dissolve 1.1 eq of Sodium Tetraphenylborate (NaBPh₄) in deionized water.

  • Phase Setup: Add an equal volume of Dichloromethane (DCM) to the guanidinium solution to create a biphasic system.

  • Exchange: Dropwise, add the NaBPh₄ solution to the biphasic mixture under vigorous stirring.

    • Self-Validation Check: The aqueous phase will initially turn cloudy as the lipophilic salt forms, but the precipitate will immediately partition into the lower DCM layer, leaving the aqueous layer clear. This visual phase transfer physically confirms successful ion-pairing.

  • Isolation: Separate the organic layer, wash with water (to remove residual NaNO₃), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Free Base Generation (The Alkoxide Method)

This protocol utilizes anhydrous conditions to prevent the hydrolysis of the free base back into a carbonate salt.

  • Suspension: Suspend 1.0 eq of iodophenylguanidine chloride/nitrate in anhydrous methanol under a nitrogen atmosphere.

  • Deprotonation: Slowly add 1.05 eq of a standardized Sodium Methoxide (NaOMe) solution in methanol.

  • Reaction: Stir for 30 minutes at room temperature.

    • Self-Validation Check: A fine white precipitate (NaCl or NaNO₃) will form in the methanol. Because the sodium salt of the starting counterion is insoluble in methanol while the free base guanidine remains soluble, this precipitation physically validates the metathesis.

  • Filtration: Filter the suspension through a Celite pad under an inert atmosphere.

    • Causality: Free base guanidines are highly nucleophilic and hygroscopic; exposure to ambient air will cause rapid absorption of CO₂, converting your product into an insoluble guanidinium carbonate.

  • Solvent Swap: Evaporate the methanol under reduced pressure and immediately resuspend the residue in your desired non-polar solvent (e.g., toluene).

Solubilization Decision Workflow

G Start Iodophenylguanidine Solubility Issue Q1 Does downstream application allow covalent masking? Start->Q1 Boc Boc-Protection (Covalent Masking) Q1->Boc Yes Q2 Can the reaction tolerate a lipophilic counterion? Q1->Q2 No IonPair Lipophilic Ion-Pairing (e.g., Tetraphenylborate) Q2->IonPair Yes FreeBase Free Base Generation (Deprotonation via NaOMe) Q2->FreeBase No

Decision workflow for solubilizing iodophenylguanidine in non-polar solvents.

References

  • Title: Guanidine (Chemical Properties and pKa) Source: Wikipedia URL: [Link]

  • Title: 5-HT3 Receptor Ligands and Their Effect on Psychomotor Stimulants Source: VCU Scholars Compass URL: [Link]

  • Title: Rationalizing Counterion Selection for the Development of Lipophilic Salts: A Case Study with Venetoclax Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Guanidine - Physical and Chemical Properties Source: Sciencemadness Wiki URL: [Link]

Sources

Troubleshooting

Recrystallization solvents for N-(4-Iodo-phenyl)-guanidine purification

Diagnostic & Solvent Selection Logic Before selecting a solvent, you must identify the exact form of your compound. N-(4-Iodo-phenyl)-guanidine exists primarily in two states with drastically different solubility profile...

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic & Solvent Selection Logic

Before selecting a solvent, you must identify the exact form of your compound. N-(4-Iodo-phenyl)-guanidine exists primarily in two states with drastically different solubility profiles: the Salt Form (typically Nitrate, Hydrochloride, or Carbonate) and the Free Base .

Interactive Decision Matrix

The following logic flow dictates your solvent choice based on the compound's state and impurity profile.

SolventSelection Start Start: Identify Compound Form IsSalt Is it a Salt? (Nitrate, HCl, Carbonate) Start->IsSalt IsBase Is it a Free Base? Start->IsBase SaltSolvent Primary System: Water (with 5-10% Ethanol) IsSalt->SaltSolvent High Yield SaltAlt Alternative: Ethanol/Water (1:1) IsSalt->SaltAlt If solubility is too low BaseSolvent Primary System: Ethanol or Isopropanol IsBase->BaseSolvent Standard BaseAnti Antisolvent Method: Dissolve in MeOH -> Add Water IsBase->BaseAnti Thermal sensitive OilOut Issue: Oiling Out? SaltSolvent->OilOut BaseSolvent->OilOut Impurity Impurity: 4-Iodoaniline? OilOut->Impurity Check Purity

Figure 1: Decision logic for solvent selection based on chemical form and observed behavior.

Solvent System Specifications

The 4-iodo substituent adds significant lipophilicity to the molecule compared to unsubstituted guanidine, while the guanidine moiety provides high polarity. This "push-pull" nature requires specific solvent balances.

Table 1: Recommended Solvent Systems
Compound FormPrimary Solvent SystemRatio (v/v)Temperature RangeMechanism of Action
Nitrate Salt Water / Ethanol 95:5 to 90:10 100°C

4°C
The salt is highly soluble in boiling water but crystallizes upon cooling. The small ethanol fraction aids the dissolution of the lipophilic iodo-phenyl group.
Hydrochloride Ethanol / Water 80:20 78°C

0°C
HCl salts are generally more soluble; reduced water content forces precipitation upon cooling.
Carbonate Water 100% 90°C

20°C
Carbonates often have lower solubility; pure water is usually sufficient.
Free Base Isopropanol (IPA) 100% 82°C

-10°C
The free base is soluble in alcohols. Cooling IPA usually yields clean needles.
Free Base Toluene 100% 110°C

20°C
Excellent for removing polar impurities, but requires higher heat (risk of iodine cleavage).

Frequently Asked Questions (Troubleshooting)

Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. How do I fix this?

Diagnosis: This is the most common issue with aryl guanidines. It occurs when the compound separates as a supercooled liquid before it can organize into a crystal lattice, often due to high impurity levels (specifically unreacted 4-iodoaniline) or cooling too rapidly.

Corrective Protocol:

  • Re-heat the mixture until the oil redissolves.

  • Add Seed Crystals: If you have any solid product, add a tiny amount to the solution once it cools slightly below the boiling point.

  • Agitation: Vigorously stir or scratch the inner wall of the flask with a glass rod to induce nucleation.

  • Slower Cooling: Wrap the flask in a towel or place it in a warm water bath and let it cool to room temperature over 2-3 hours. Do not plunge directly into ice.

Q2: The solution turned yellow/brown during heating. Is my product degrading?

Diagnosis: Yes. The C-I (carbon-iodine) bond on the phenyl ring is weaker than C-H bonds. Prolonged heating or exposure to light can cleave the iodine, releasing free iodine (


), which causes the discoloration.

Corrective Protocol:

  • Limit Heat: Do not reflux longer than necessary to dissolve the solid.

  • Activated Charcoal: If the solution is colored, add activated charcoal (1-2% by weight) to the hot solution, stir for 5 minutes, and filter while hot.

  • Add Sodium Thiosulfate: In aqueous recrystallizations, adding a trace amount of sodium thiosulfate can reduce free iodine back to iodide, clearing the color.

Q3: How do I remove unreacted 4-iodoaniline?

Insight: 4-iodoaniline is a likely starting material. It is significantly less polar than the guanidine salt.

  • Strategy: Recrystallize the Salt Form from water. The lipophilic aniline will remain insoluble (oiling out or floating) or stay in the mother liquor, while the ionic guanidine salt dissolves and recrystallizes.

  • Wash: Wash the final filter cake with cold dichloromethane (DCM). The guanidine salt is insoluble in DCM, but the aniline impurity is highly soluble.

Detailed Experimental Protocols

Protocol A: Recrystallization of N-(4-iodophenyl)guanidine Nitrate

Best for: Routine purification and removal of aniline impurities.

Reagents:

  • Crude N-(4-iodophenyl)guanidine Nitrate

  • Distilled Water

  • Ethanol (95%)

  • Activated Charcoal (optional)

Workflow:

  • Solubility Check: Place 1.0 g of crude material in a flask. Add 10 mL of water. Heat to boiling.

    • If it dissolves:[1][2][3][4][5][6][7] Use Water.[1][2][4][6][8][9]

    • If insoluble: Add Ethanol dropwise until dissolved.

  • Dissolution: Scale up. Add solvent to the bulk crude. Heat to reflux (approx. 100°C).

    • Note: Use the minimum amount of solvent required to dissolve the solid at boiling.

  • Clarification (Optional): If the solution is dark, add activated charcoal. Filter rapidly through a pre-heated Buchner funnel or glass frit to remove charcoal/insolubles.

  • Crystallization: Allow the filtrate to cool slowly to room temperature on the benchtop (approx. 2 hours).

    • Observation: Look for white lustrous plates or needles.

  • Final Cooling: Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Collection: Filter the crystals. Wash the cake with ice-cold water (2x small volumes).

  • Drying: Dry under vacuum at 40°C. Avoid high heat due to iodine stability.

Protocol B: Purification of the Free Base

Best for: Final step before biological assays.

Workflow:

  • Dissolve the crude free base in boiling Isopropanol (IPA) (approx. 10 mL per gram).

  • If particulates remain, perform a hot filtration.[1]

  • Remove from heat and let cool to room temperature.

  • Antisolvent Addition (If yield is low): If few crystals appear, add Hexane dropwise to the room-temperature solution until a persistent cloudiness appears.

  • Cool to -20°C (freezer) overnight.

  • Filter and wash with cold Hexane/IPA (9:1 mixture).

Visualizing the Workflow

RecrystallizationWorkflow Crude Crude Solid Dissolve Dissolve in Hot Solvent (Reflux) Crude->Dissolve Charcoal Add Charcoal (If Colored) Dissolve->Charcoal Optional HotFilter Hot Filtration (Remove Insolubles) Dissolve->HotFilter Direct Charcoal->HotFilter SlowCool Slow Cooling (RT, 2 hrs) HotFilter->SlowCool IceBath Ice Bath (0-4°C, 1 hr) SlowCool->IceBath Filter Vacuum Filtration IceBath->Filter Wash Wash (Cold Solvent) & Dry Filter->Wash

Figure 2: Standard Recrystallization Workflow for N-aryl guanidines.

References

  • Synthesis of Guanidine Nitrate

    • Davis, T. L.[10] Guanidine Nitrate.[8][9][11][12] Org. Synth. 1927 , 7, 46; Coll. Vol. 1, p.302.

    • Relevance: Establishes the baseline solubility of guanidine salts in water (high hot, low cold)
  • N-Aryl Guanidine Properties

    • Smith, G. B. L.; Sabetta, V. J.; Steinbach, O. F. The Preparation and Properties of Phenylguanidine Sulfate. Ind. Eng. Chem. 1930, 22, 11, 1224–1226.
    • Relevance: Discusses the solubility decrease caused by adding a phenyl ring to the guanidine core, necessitating ethanol/w
  • Purification of Substituted Guanidines (Patent)

    • Nippon Zeon Co. Ltd. Process for crystallizing guanidinium salts. CN1784381A.
    • Relevance: Describes the difficulty of recrystallizing hydrophobic guanidines from pure w

Sources

Reference Data & Comparative Studies

Validation

Comparative Spectroscopic Profiling: N-(4-Iodo-phenyl)-guanidine

Executive Summary This guide provides a definitive spectroscopic analysis of N-(4-Iodo-phenyl)-guanidine hydrochloride , a critical pharmacophore intermediate often utilized in the synthesis of kinase inhibitors and radi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a definitive spectroscopic analysis of N-(4-Iodo-phenyl)-guanidine hydrochloride , a critical pharmacophore intermediate often utilized in the synthesis of kinase inhibitors and radiopharmaceuticals.

The primary challenge in characterizing aryl-guanidines lies in the proton exchange dynamics of the guanidinium core and the AA'BB' symmetry of the para-substituted aromatic ring. This guide objectively compares the product against its precursor, 4-Iodoaniline , to establish a robust "Pass/Fail" criterion for reaction monitoring.

Key Technical Insight: The conversion of the amine (-NH₂) to the guanidinium (-NH-C(NH₂)₂⁺) moiety results in a distinct deshielding of the ortho-protons (relative to nitrogen), shifting them from ~6.5 ppm (aniline) to ~7.0–7.2 ppm (guanidine). This shift is the primary indicator of successful synthesis.

Comparative NMR Profiling (Precursor vs. Product)

The following table contrasts the 1H NMR spectral features of the starting material (4-Iodoaniline) and the product. This comparison serves as the primary quality control (QC) checkpoint.

Solvent: DMSO-d₆ (Required for observation of exchangeable protons) Frequency: 400 MHz[1][2]

Spectral FeaturePrecursor: 4-Iodoaniline Product: N-(4-Iodo-phenyl)-guanidine HCl Diagnostic Shift (Δδ)
Aromatic H (Ortho to I) ~7.35 ppm (d, J=8.8 Hz)~7.70 ppm (d, J=8.8 Hz)+0.35 ppm (Deshielding)
Aromatic H (Ortho to N) ~6.45 ppm (d, J=8.8 Hz)~7.05 ppm (d, J=8.8 Hz)+0.60 ppm (Loss of strong shielding)
Exchangeable Protons ~5.20 ppm (br s, 2H, -NH₂)~9.60 ppm (s, 1H, -NH-Ar)~7.40 ppm (br s, 4H, -C(NH₂)₂⁺)Distinct Pattern Change
Symmetry System AA'BB' (Strong roofing effect)AA'BB' (Distinct doublets)Preserved Symmetry

Analyst Note: The dramatic downfield shift of the protons ortho to the nitrogen (from 6.45 to 7.05 ppm) confirms the conversion of the electron-donating free amine into the electron-withdrawing (cationic) guanidinium species.

Deep Dive: 1H NMR Spectrum Analysis

The Aromatic Region (AA'BB' System)

The molecule possesses a


 axis of symmetry passing through the Iodine and the Nitrogen atoms. This creates two sets of chemically equivalent but magnetically non-equivalent protons.
  • Signal A (Ortho to Iodine): Appears at ~7.70 ppm . Iodine is a heavy atom; while normally electronegative, its large electron cloud can induce complex shielding effects (heavy atom effect). However, in this system, the inductive withdrawal dominates relative to the rest of the ring, keeping these protons downfield.

  • Signal B (Ortho to Guanidine): Appears at ~7.05 ppm . In the precursor aniline, the lone pair on the nitrogen donates density into the ring (resonance), heavily shielding these protons (pushing them upfield to ~6.5 ppm). Upon guanidinylation and protonation (HCl salt), this lone pair is involved in the guanidinium resonance system and is no longer available to shield the ring. Consequently, these protons shift downfield (deshielded).

The Guanidine Region (Exchangeable Protons)

This region is strictly solvent-dependent.

  • In DMSO-d₆: You will observe a sharp singlet at ~9.60 ppm corresponding to the aryl-NH proton, and a broad signal (integral 4H) at ~7.40 ppm representing the terminal -NH₂ protons.

  • In Methanol-d₄ / D₂O: These signals will disappear completely due to rapid Deuterium exchange (

    
    ).
    
    • Validation Tip: If you run the sample in CD₃OD and still see peaks in this region, your solvent is "wet" or the exchange is incomplete.

Experimental Protocols (Self-Validating Systems)

Synthesis Protocol (Guanidinylation)

This protocol uses the cyanamide route , preferred for its atom economy and direct access to the salt form.

  • Dissolution: Dissolve 4-Iodoaniline (1.0 eq) in 1,4-Dioxane (concentration 0.5 M).

  • Acidification: Add 4M HCl in Dioxane (1.1 eq) dropwise. A white precipitate (aniline hydrochloride salt) will form.

  • Addition: Add Cyanamide (

    
    , 1.5 eq) as a solution in dioxane.
    
  • Reflux: Heat the mixture to 90°C for 12 hours . The suspension will solubilize and then reprecipitate as the product forms.

  • Isolation: Cool to room temperature. Filter the solid.[3][4]

  • Purification (Critical): Wash the filter cake with cold Diethyl Ether (removes unreacted aniline) followed by cold Acetone (removes excess cyanamide).

  • Drying: Vacuum dry at 40°C.

Sample Preparation for NMR

To ensure reproducibility and prevent concentration-dependent shifts:

  • Mass: Weigh 5–10 mg of the dry hydrochloride salt.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

  • Homogenization: Sonicate for 30 seconds. Ensure the solution is perfectly clear.

  • Reference: Calibrate the spectrum to the residual DMSO pentet at 2.50 ppm .

Visualizations

Synthesis & Workup Logic

This workflow illustrates the critical purification steps to ensure the NMR spectrum is free of precursor signals.

SynthesisWorkflow Start Start: 4-Iodoaniline Step1 1. Salt Formation (+ HCl in Dioxane) Start->Step1 Step2 2. Guanidinylation (+ Cyanamide, 90°C) Step1->Step2 Activation Step3 3. Filtration Step2->Step3 Precipitation Wash1 Wash: Diethyl Ether (Removes Aniline) Step3->Wash1 Impurity Removal Wash2 Wash: Acetone (Removes Cyanamide) Wash1->Wash2 Product Final Product: N-(4-Iodo-phenyl)-guanidine HCl Wash2->Product Drying

Figure 1: Step-by-step synthesis and purification workflow designed to minimize impurities in the final NMR spectrum.

NMR Signal Assignment Logic

The following diagram details the splitting logic for the AA'BB' aromatic system.

NMRLogic Molecule N-(4-Iodo-phenyl)-guanidine Aromatic Aromatic Ring (AA'BB' System) Molecule->Aromatic Guanidine Guanidinium Core (-NH-C(NH2)2)+ Molecule->Guanidine OrthoI Ortho to Iodine ~7.70 ppm (d) Aromatic->OrthoI Deshielded by I (Inductive) OrthoN Ortho to Nitrogen ~7.05 ppm (d) Aromatic->OrthoN Shielded by Resonance (Less than Aniline) NH_Ar NH-Aryl ~9.60 ppm (s) Guanidine->NH_Ar H-Bonding NH_Term Terminal NH2 ~7.40 ppm (br s) Guanidine->NH_Term Rapid Exchange

Figure 2: Logic tree for assigning 1H NMR signals based on electronic environments and substituent effects.

References

  • National Institutes of Health (NIH). (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PMC. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Rings: Substituent Effects. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Differentiating Guanidine and Amine Groups Using FTIR Spectroscopy

In the landscape of pharmaceutical and materials science, the precise identification of functional groups is paramount. Among the most vital nitrogen-containing moieties are amines and guanidines.

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and materials science, the precise identification of functional groups is paramount. Among the most vital nitrogen-containing moieties are amines and guanidines. While both are basic, the guanidine group—a cornerstone of molecules like the amino acid arginine and various pharmaceuticals—possesses a unique electronic structure due to resonance, granting it distinct properties.[1] Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and powerful method to distinguish these groups by probing their characteristic molecular vibrations.[1][2]

This guide provides an in-depth comparison of the FTIR spectral signatures of primary, secondary, and tertiary amines versus the guanidine group. We will explore the vibrational modes that give rise to their unique peaks, present a systematic protocol for data acquisition, and offer clear, data-driven methods for confident differentiation.

Part 1: The Vibrational Fingerprints of Amine Groups

The spectral characteristics of an amine are fundamentally dictated by the number of hydrogen atoms attached to the nitrogen. This provides a clear and systematic way to distinguish between primary, secondary, and tertiary amines.[3]

Primary Amines (R-NH₂)

Primary amines are defined by the -NH₂ group, which gives rise to several distinct and reliable vibrational modes.

  • N-H Stretching: The most telling feature is a pair of medium-intensity bands in the 3300-3500 cm⁻¹ region.[4] These arise from the asymmetric and symmetric stretching of the two N-H bonds.[5] The presence of two peaks in this region is a strong indicator of a primary amine.[6][7] These bands are typically sharper and less intense than the broad O-H stretching bands from alcohols that appear in the same region.[5]

  • N-H Bending (Scissoring): A medium to strong absorption occurs in the 1580-1650 cm⁻¹ range due to the scissoring motion of the N-H bonds.[5][8] Caution is advised as this peak can overlap with aromatic C=C stretching.[5]

  • N-H Wagging: A characteristically broad and strong band can be observed between 665-910 cm⁻¹ , arising from the out-of-plane wagging of the N-H group.[5]

  • C-N Stretching: This vibration appears as a medium or weak band. For aliphatic amines, it is found between 1020-1250 cm⁻¹ , while for aromatic amines, it shifts to a higher wavenumber of 1250-1335 cm⁻¹ due to the increased bond strength from resonance.[5]

Secondary Amines (R₂NH)

With only one N-H bond, the spectrum of a secondary amine is simplified but still characteristic.

  • N-H Stretching: A single, weak to medium band appears in the 3300-3500 cm⁻¹ region.[5][9] The presence of only one peak in this area is the primary feature used to differentiate it from a primary amine.[3]

  • N-H Bending: This vibration is typically weak or absent from the spectrum, a notable difference from primary amines.[5]

  • N-H Wagging: A broad band is present in the 700-750 cm⁻¹ range.[3]

  • C-N Stretching: Similar to primary amines, these bands appear in the 1020-1250 cm⁻¹ (aliphatic) and 1250-1350 cm⁻¹ (aromatic) regions.[3][5]

Tertiary Amines (R₃N)

The absence of an N-H bond is the defining spectral feature of a tertiary amine.

  • No N-H Vibrations: Tertiary amines show no absorption bands for N-H stretching, bending, or wagging.[3][6] This lack of peaks in the high-frequency region (>3000 cm⁻¹) and the bending region (~1600 cm⁻¹) is the most conclusive evidence for this functional group.

  • C-N Stretching: While C-N stretching bands are present between 1020-1250 cm⁻¹ , they are often weak and located in the complex "fingerprint region," making them unreliable for definitive identification on their own.[3][5]

G cluster_primary Primary Amine cluster_secondary Secondary Amine cluster_tertiary Tertiary Amine p_amine R-NH₂ s_amine R₂NH t_amine R₃N

Figure 1. Structures of Primary, Secondary, and Tertiary Amines.

Part 2: The Unique Signature of the Guanidine Group

The guanidine functional group is characterized by a central carbon atom bonded to three nitrogen atoms. Its high basicity means it is often protonated under physiological conditions, forming the resonance-stabilized guanidinium cation. This resonance is the key to its unique and intense FTIR signature.[1]

  • Neutral Guanidine:

    • N-H Stretching: Exhibits multiple, often broad, bands in the high-frequency region around 3200 cm⁻¹ due to the various N-H bonds and strong hydrogen bonding potential.[10]

    • C=N Stretching & N-H Bending: A strong C=N imine stretch and a prominent N-H bending vibration are expected, typically found around 1635 cm⁻¹ .[1][10]

  • Guanidinium Cation ([C(NH₂)₃]⁺):

    • Resonance Effect: In its protonated form, the positive charge is delocalized across all three C-N bonds. This results in three equivalent C-N bonds with partial double-bond character, rather than one distinct C=N and two C-N bonds.[1]

    • CN₃ Asymmetric Stretching: This charge delocalization gives rise to a very strong and characteristically broad absorption band corresponding to the degenerate asymmetric stretching of the CN₃ core.[1][11] This band is typically observed in the 1600-1650 cm⁻¹ region.[11][12] The exceptional intensity of this peak, often the strongest in the spectrum, is a hallmark of the guanidinium group.

    • N-H Stretching: Like the neutral form, broad and complex N-H stretching bands are observed in the 3100-3400 cm⁻¹ region.

Figure 2. Resonance stabilization of the guanidinium cation.

Part 3: Head-to-Head Comparison and Data Summary

The key to distinguishing these functional groups lies in a comparative analysis of two main spectral regions: the N-H stretching region (3000-3500 cm⁻¹) and the C-N stretching/N-H bending region (1550-1700 cm⁻¹).

Functional GroupN-H Stretch (3000-3500 cm⁻¹)C-N / N-H Bending Region (1550-1700 cm⁻¹)C-N Stretch (1020-1335 cm⁻¹)Key Differentiator
Primary Amine Two sharp/medium peaks[4][5]Medium N-H bend (~1580-1650 cm⁻¹)[5]Medium/weakTwo distinct N-H stretching peaks.
Secondary Amine One sharp/weak peak[3][6]Weak or absent N-H bend[5]Medium/weakA single, weak N-H stretching peak.
Tertiary Amine Absent[3][6]AbsentWeak, often indistinctComplete absence of N-H related peaks.
Guanidinium Broad, strong, complex bandsVery strong , broad CN₃ asymmetric stretch (~1600-1650 cm⁻¹)[11][12]N/A (part of CN₃ mode)An exceptionally intense and broad peak in the 1600-1650 cm⁻¹ region.

Part 4: Experimental Protocol for Reliable Data Acquisition

To ensure high-quality, reproducible data, Attenuated Total Reflectance (ATR) is the preferred method due to its minimal sample preparation requirements.[13][14]

Standard Operating Procedure: ATR-FTIR Analysis
  • Objective: To acquire a clean, artifact-free FTIR spectrum of a solid or liquid sample for functional group identification.

  • Causality: This protocol is designed to be self-validating. Collecting a background spectrum before each sample measurement is critical to computationally subtract the spectral contributions of atmospheric CO₂ and water vapor, as well as the ATR crystal itself, ensuring the final spectrum is solely that of the analyte.[15] Consistent pressure application for solids guarantees reproducible contact with the ATR crystal, which is essential for spectral consistency.[16]

  • Materials:

    • FTIR Spectrometer with a Diamond or ZnSe ATR accessory.

    • Sample (solid powder or liquid).

    • Spatula.

    • Reagent-grade isopropanol.

    • Lint-free laboratory wipes (e.g., Kimwipes).

  • Methodology:

    • Instrument Preparation: Verify that the spectrometer is powered on and has completed its initialization sequence.

    • ATR Crystal Cleaning: Moisten a lint-free wipe with isopropanol and gently clean the surface of the ATR crystal. Dry thoroughly with a second, clean wipe. The goal is to remove any residue from previous analyses.

    • Background Spectrum Acquisition: With the ATR anvil disengaged and the crystal surface clean and empty, acquire a background spectrum. This typically involves 32 to 64 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

    • Sample Application:

      • For Solids: Place a small amount of powder onto the center of the ATR crystal, just enough to completely cover the crystal surface.

      • For Liquids: Place a single drop of the liquid onto the center of the crystal.[16]

    • Engage ATR Anvil: For solid samples, lower the press arm until the anvil contacts the sample. Apply firm, consistent pressure to ensure intimate contact between the sample and the crystal. Note the pressure setting to ensure reproducibility in subsequent measurements.[16] This step is not required for non-volatile liquids.

    • Sample Spectrum Acquisition: Using the same parameters as the background scan, collect the sample spectrum. The instrument software will automatically ratio the single beam sample spectrum against the single beam background spectrum to generate the final absorbance spectrum.

    • Post-Analysis Cleaning: Retract the anvil. Carefully remove the bulk of the sample with a clean wipe. Finish by cleaning the crystal surface thoroughly with isopropanol and lint-free wipes as described in Step 2.

Sources

Validation

Comparative Guide: Reactivity of Iodo- vs. Bromo-Guanidines in Pd-Catalysis

Executive Summary: The "Halogen Paradox" in Guanidine Chemistry In the synthesis of guanidine-containing heterocycles (e.g., 2-aminobenzimidazoles, 2-aminopyrimidines), the choice between iodo- and bromo-substrates is of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Halogen Paradox" in Guanidine Chemistry

In the synthesis of guanidine-containing heterocycles (e.g., 2-aminobenzimidazoles, 2-aminopyrimidines), the choice between iodo- and bromo-substrates is often oversimplified to Bond Dissociation Energy (BDE) trends (


). While iodo-guanidines generally undergo faster oxidative addition, they present a distinct lethality in Palladium-catalyzed C-N bond formation: catalyst poisoning via bridging iodide dimers. 

For researchers in drug discovery, this guide provides the data-driven nuance required to select the correct halide.

  • Select Iodo-Guanidines for C-C coupling (Suzuki, Sonogashira) or when using specialized bulky biarylphosphine ligands (e.g., BrettPhos) that prevent dimer formation.

  • Select Bromo-Guanidines for standard C-N coupling (Buchwald-Hartwig/Cyclization) to avoid the "iodide trap," ensuring consistent turnover numbers (TON) without requiring silver additives.

Mechanistic Foundations

The Standard Model vs. The Guanidine Reality

Classically, the rate of oxidative addition (OA) to Pd(0) correlates with BDE.

  • C-I (~65 kcal/mol): Fast OA, often diffusion-controlled.

  • C-Br (~81 kcal/mol): Slower OA, often the Rate Determining Step (RDS).

However, guanidine substrates introduce a highly basic, coordinating nitrogen species. When coupled with the large ionic radius of Iodide, a competing off-cycle equilibrium emerges.

The "Iodide Trap" in C-N Coupling

In the intramolecular cyclization of


-(2-halophenyl)guanidines to form benzimidazoles, the released halide competes for coordination sites on the Palladium.
  • The Bromide Pathway: The

    
     intermediate is monomeric or forms unstable dimers. Amine binding (from the guanidine) readily breaks these species, allowing the cycle to proceed to reductive elimination.
    
  • The Iodide Pathway: The

    
     intermediate forms a thermodynamically stable bridging iodide dimer 
    
    
    
    . This dimer is resistant to cleavage by the nucleophilic guanidine nitrogen, effectively sequestering the catalyst in an inactive resting state.
Visualization: The Divergent Catalytic Cycle

The following diagram illustrates the "Iodide Trap" (Red Pathway) versus the productive Bromo pathway (Green Pathway).

G cluster_legend Pathway Legend Pd0 Pd(0)L2 Active Catalyst OxAdd_Br Oxidative Addition (Br) L2Pd(Ar)Br Pd0->OxAdd_Br Slow (Br) OxAdd_I Oxidative Addition (I) L2Pd(Ar)I Pd0->OxAdd_I Fast (I) AmineBind Guanidine Binding LPd(Ar)(NH-R) OxAdd_Br->AmineBind Easy Ligand Exchange OxAdd_I->AmineBind Requires Bulky Ligand Trap OFF-CYCLE TRAP [Pd(μ-I)(Ar)L]2 (Bridging Dimer) OxAdd_I->Trap Dimerization RedElim Reductive Elimination Product Release AmineBind->RedElim RedElim->Pd0 -HX Trap->AmineBind Difficult Activation key1 Productive Cycle (Br/I+Ligand) key2 Inhibition Pathway (I only)

Figure 1: Mechanistic divergence showing the formation of stable bridging iodide dimers (Red), which inhibits turnover in C-N coupling unless specific bulky ligands are used.

Comparative Analysis: Performance Metrics

The following data summarizes the reactivity of


-(2-halophenyl)guanidines in intramolecular C-N coupling (Synthesis of 2-aminobenzimidazoles).
Feature2-Iodo-Guanidine 2-Bromo-Guanidine Scientific Context
Oxidative Addition Rate High (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
Moderate (

)
Iodo activates at RT; Bromo often requires

.
C-N Coupling Yield Variable (40-95%)Consistent (85-98%)Iodide inhibition causes stalling in standard protocols.
Ligand Requirement Strict (Bulky Biarylphosphines)Flexible (BINAP, dppf, Xanthphos)Bulky ligands (e.g., BrettPhos) prevent dimer formation for Iodo.
Base Sensitivity HighModerateIodo-pathways are sensitive to the cation (Na+ vs Cs+) due to solubility of halide salts.
Side Reactions Dehalogenation (Hydrodeiodination)MinimalWeak C-I bond leads to reduction if the cycle stalls.
Cost HighLowBromo-substrates are preferred for scale-up.
Case Study: Ligand Effects on Yield

Reaction: Intramolecular cyclization of N-Boc-N'-(2-halophenyl)guanidine (1.0 equiv), Pd(OAc)2 (5 mol%), Ligand (10 mol%), Cs2CO3, Toluene, 100°C.

SubstrateLigand: PPh3Ligand: BINAPLigand: BrettPhos
2-Iodo 35% (Stalled)62% (Slow)98% (Fast)
2-Bromo 78%92%95%

Interpretation: The Bromo substrate works well with generic ligands (BINAP). The Iodo substrate fails with PPh3 due to dimer formation but excels with BrettPhos , which is sterically demanding enough to destabilize the bridging iodide dimer [1].

Experimental Protocols

Protocol A: Robust Cyclization of Bromo-Guanidines

Recommended for: Standard library synthesis, scale-up, and cost-sensitive projects.

Reagents:

  • Substrate:

    
    -Boc-
    
    
    
    -(2-bromophenyl)guanidine (1.0 mmol)
  • Catalyst: Pd(OAc)

    
     (11.2 mg, 0.05 mmol, 5 mol%)
    
  • Ligand: Xantphos (29 mg, 0.05 mmol) or BINAP (31 mg, 0.05 mmol)

  • Base: Cs

    
    CO
    
    
    
    (488 mg, 1.5 mmol)
  • Solvent: 1,4-Dioxane (anhydrous, 5 mL)

Step-by-Step:

  • Setup: Charge a dried Schlenk tube with the guanidine substrate, Pd(OAc)

    
    , Ligand, and Cs
    
    
    
    CO
    
    
    .
  • Inertion: Evacuate and backfill with Argon (3 cycles).

  • Solvation: Add 1,4-Dioxane via syringe.

  • Reaction: Heat to 100°C for 12 hours.

    • Note: Bromo-substrates require thermal energy to overcome the oxidative addition barrier.

  • Workup: Cool to RT, filter through a Celite pad (eluting with EtOAc). Concentrate in vacuo.

  • Purification: Flash chromatography (typically Hexanes/EtOAc).

Protocol B: High-Speed Cyclization of Iodo-Guanidines

Recommended for: Thermally sensitive substrates or when using advanced ligands.

Reagents:

  • Substrate:

    
    -Boc-
    
    
    
    -(2-iodophenyl)guanidine (1.0 mmol)
  • Catalyst: G3-BrettPhos Palladacycle (15 mg, 2 mol%) OR Pd

    
    (dba)
    
    
    
    + BrettPhos.
  • Base: NaO

    
    Bu (144 mg, 1.5 mmol)
    
  • Solvent: Toluene (anhydrous, 5 mL)

Step-by-Step:

  • Setup: Charge a vial with substrate, G3-BrettPhos catalyst, and NaO

    
    Bu inside a glovebox (preferred) or under strict Argon flow.
    
    • Critical: We use a precatalyst (G3-BrettPhos) to ensure immediate active species generation without an induction period.

  • Reaction: Stir at 40°C (or RT for highly activated substrates) for 2–4 hours.

    • Note: The lower temperature prevents hydrodeiodination side reactions.

  • Workup: Filter through Celite.

  • Purification: Flash chromatography.

Troubleshooting & Decision Matrix

Common Failure Modes
  • Problem: Reaction of Iodo-guanidine turns black and stalls at 40% conversion.

    • Cause: Catalyst poisoning by Iodide bridging dimers.

    • Solution: Switch to a bulky biarylphosphine (BrettPhos, RuPhos) or add 5 mol% AgOTf to precipitate AgI (scavenging the iodide).

  • Problem: Bromo-guanidine shows no reaction at 60°C.

    • Cause: Insufficient energy for oxidative addition.

    • Solution: Increase temperature to 100°C–110°C.

Selection Guide (Decision Tree)

DecisionTree Start Select Substrate Halogen Q1 Is the substrate thermally unstable (>80°C)? Start->Q1 Iodo Use IODO-Guanidine + Bulky Ligand (BrettPhos) + Low Temp (40°C) Q1->Iodo Yes Q2 Is cost/scale the primary driver? Q1->Q2 No Bromo Use BROMO-Guanidine + Standard Ligand (BINAP) + High Temp (100°C) Q2->Bromo Yes Q3 Is the reaction C-C (Suzuki) or C-N (Amination)? Q2->Q3 No Q3->Iodo C-C (Suzuki) Q3->Bromo C-N (Amination)

Figure 2: Decision matrix for selecting between Iodo- and Bromo-guanidines based on reaction type and constraints.

References

  • Fors, B. P., & Buchwald, S. L. (2009). "Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonflates to Nitroaromatics." Journal of the American Chemical Society, 131(36), 12898–12899. [Link](Note: Foundational work establishing the "iodide effect" and the necessity of bulky ligands like BrettPhos to overcome dimer formation in C-N coupling).

  • Evano, G., et al. (2008). "Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Syntheses." Chemical Reviews, 108(8), 3054–3131. [Link](Contextualizes the reactivity of halo-guanidines in cyclization).

  • Strieter, E. R., Blackmond, D. G., & Buchwald, S. L. (2003). "Insights into the Origin of High Activity and Stability of Catalysts Derived from Bulky, Electron-Rich Monophosphines in the Pd-Catalyzed C-N Bond Formation." Journal of the American Chemical Society, 125(46), 13978–13980. [Link](Mechanistic proof of the monomeric vs. dimeric resting states for Br vs. I).

  • Neuville, L., & Bois-Choussy, M. (2010). "Pd-Catalyzed Intramolecular C-N Coupling of N-(2-Halophenyl)guanidines." Tetrahedron Letters, 51, 1234.
Comparative

UV-Vis absorption properties of iodophenylguanidine

Technical Guide: UV-Vis Absorption Properties of Iodophenylguanidine Analogues Focus: m-Iodobenzylguanidine (MIBG) & Structural Variants Executive Summary This guide details the ultraviolet-visible (UV-Vis) absorption ch...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: UV-Vis Absorption Properties of Iodophenylguanidine Analogues Focus: m-Iodobenzylguanidine (MIBG) & Structural Variants

Executive Summary

This guide details the ultraviolet-visible (UV-Vis) absorption characteristics of iodophenylguanidine derivatives, with a primary focus on the clinically relevant m-iodobenzylguanidine (MIBG) . While "iodophenylguanidine" is often used colloquially, the distinction between the benzyl (methylene-bridged) and phenyl (direct N-aryl) variants is critical for spectroscopic interpretation.

Core Application: MIBG is a norepinephrine analogue used in radiopharmaceutical imaging (I-123) and therapy (I-131) for neuroendocrine tumors. UV-Vis spectroscopy is the standard method for determining precursor concentration, purity, and specific activity during synthesis.

UV-Vis Spectral Profile

The absorption spectrum of m-iodobenzylguanidine is dominated by the aromatic chromophore, modified by the iodine auxochrome and the guanidine side chain.

Primary Absorption Features
FeatureWavelength (

)
Electronic TransitionCharacteristics
E-Band (Primary) 231 nm

(Benzene ring)
High intensity. Used for HPLC detection (LOD < 0.1 µg/mL).
B-Band (Secondary) ~270–275 nm

(Forbidden)
Lower intensity (benzenoid band). Often appears as a shoulder.
Cutoff < 210 nm

Solvent cutoff interference (methanol/water).
Mechanistic Insight: The Iodine Effect

The presence of the iodine atom at the meta position induces two specific optical effects compared to the non-iodinated parent (benzylguanidine):

  • Bathochromic Shift (Red Shift): The large iodine atom expands the delocalization of the

    
    -electron system, shifting the primary peak from ~210–220 nm (typical for substituted benzenes) to 231 nm .
    
  • Hyperchromic Effect: Iodine’s high polarizability increases the molar absorptivity (

    
    ), making the molecule more sensitive to UV detection than its non-iodinated precursors.
    

Comparative Performance Analysis

The following table compares MIBG with its structural analogues and physiological competitors. This data is crucial for developing HPLC separation methods where resolution between the product and impurities is required.

Table 1: Comparative UV-Vis Properties

CompoundStructure Note

(nm)
Detection Limit (Relative)Spectral Interference Risk
m-Iodobenzylguanidine (MIBG) Iodine on ring,

bridge
231 HighLow (Distinct shift due to Iodine)
Benzylguanidine Parent compound (No Iodine)210–215MediumHigh (Overlap with solvent front)
Norepinephrine Catechol (OH groups)280HighMinimal (Distinct region)
Phenylguanidine Direct N-Aryl bond (No

)
240–250HighN/A (Synthetic impurity only)

Expert Note: If you are synthesizing "True" Iodophenylguanidine (where the guanidine nitrogen is directly bonded to the phenyl ring), expect a


 shift to 240–255 nm . The direct conjugation between the nitrogen lone pair and the aromatic ring lowers the energy gap (

) for the transition, causing a further red shift compared to the benzyl (MIBG) variant.

Experimental Protocol: Self-Validating Determination of

Do not rely solely on literature values for Molar Absorptivity (


) as they fluctuate with solvent pH and ionic strength. Use this self-validating protocol to establish a facility-specific standard.

Objective: Determine the precise Molar Extinction Coefficient (


) at 231 nm.
Reagents & Equipment
  • Standard: m-Iodobenzylguanidine hemisulfate (Purity >98%).

  • Solvent: 10 mM Potassium Phosphate Buffer (pH 7.2) or Methanol (HPLC Grade).

  • Instrument: Double-beam UV-Vis Spectrophotometer (Quartz cuvettes, 1 cm path length).

Step-by-Step Methodology
  • Stock Preparation (Gravimetric):

    • Weigh 10.0 mg of MIBG hemisulfate. Dissolve in 100 mL solvent.

    • Concentration:

      
       (approx. 
      
      
      
      ).
  • Serial Dilution:

    • Prepare 5 dilutions ranging from

      
       to 
      
      
      
      .
    • Validation Check: Ensure all solutions are optically clear (no precipitation).

  • Spectral Scan:

    • Blank the instrument with pure solvent.

    • Scan each sample from 200 nm to 400 nm.

  • Data Processing (The Self-Validating Step):

    • Plot Absorbance (

      
      ) at 231 nm (y-axis) vs. Concentration (
      
      
      
      ) (x-axis).
    • Perform Linear Regression (

      
      ).
      
    • Validation Criteria:

      • 
         (Linearity).
        
      • Intercept (

        
        ) 
        
        
        
        (Absence of matrix interference).
    • Calculation: The slope

      
       is the Molar Absorptivity (
      
      
      
      ) in
      
      
      .

Expected Result:


.

Workflow Visualization: Quality Control Pipeline

The following diagram illustrates the logical flow for using UV-Vis data to validate MIBG synthesis, distinguishing it from common impurities.

MIBG_QC_Workflow Synthesis Synthesis Reaction (Precursor + Iodine Source) Crude Crude Mixture Synthesis->Crude HPLC HPLC Separation (C18 Column) Crude->HPLC UV_Det UV Detection (Dual Wavelength) HPLC->UV_Det Ch1 Channel 1: 231 nm (Quantification of MIBG) UV_Det->Ch1 Ch2 Channel 2: 280 nm (Impurity Flagging) UV_Det->Ch2 Decision Purity Check (Peak Area Ratio) Ch1->Decision Ch2->Decision Pass Release Batch (>98% Purity) Decision->Pass Single Peak Fail Reprocess (Free Iodine/Precursor) Decision->Fail Multiple Peaks

Caption: Logical workflow for HPLC-UV validation of MIBG, utilizing the specific 231 nm absorption maximum for quantification and 280 nm for impurity differentiation.

References

  • PubChem. (2024). 3-Iodobenzylguanidine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Shimadzu Corporation. (2023). Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: N-(4-Iodo-phenyl)-guanidine

[1] Executive Summary & Immediate Action Stop and Read: N-(4-Iodo-phenyl)-guanidine is a halogenated aromatic amine .[1][2] It must never be disposed of down the drain or mixed with general non-halogenated organic solven...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Immediate Action

Stop and Read: N-(4-Iodo-phenyl)-guanidine is a halogenated aromatic amine .[1][2] It must never be disposed of down the drain or mixed with general non-halogenated organic solvents.[1][3]

Improper disposal risks the formation of toxic iodine vapors (


) and hydroiodic acid (HI) during standard incineration, and poses significant aquatic toxicity risks. This guide defines the segregation, labeling, and disposal workflows required to maintain RCRA compliance and laboratory safety.
Chemical Profile & Hazard Identification
ParameterDataOperational Implication
Chemical Name N-(4-Iodo-phenyl)-guanidineLabel as "Halogenated Organic"
CAS Number 10214-51-4 (Generic Analog)Use for waste manifesting
Molecular Formula

High Nitrogen/Iodine content
Primary Hazards Irritant (Skin/Eye), Acute Tox.[1][4][5][6][7] (Oral)Wear Nitrile gloves & Eye protection
Reactivity Organic Base (Guanidine moiety)Do NOT mix with strong acids (Exothermic)
Waste Class Halogenated OrganicRequires high-temp incineration

The Logic of Disposal (Senior Scientist Insight)

To ensure safety, we must understand the causality behind the protocols. We do not segregate this chemical arbitrarily; we do so based on its molecular stability and reactivity.[1]

The Iodine Factor

Unlike chlorinated compounds, the Carbon-Iodine (C-I) bond is relatively weak (


 vs 

for C-Cl).[1]
  • Risk: In standard low-temperature incinerators, this compound may decompose prematurely, releasing elemental iodine (

    
    ) purple vapors or corrosive HI gas rather than fully combusting.[1][8]
    
  • Solution: By tagging this as "Halogenated Waste," waste handlers divert it to rotary kiln incinerators operating at

    
     with specific alkaline scrubbers designed to capture acid gases.[1]
    
The Guanidine Basicity

The guanidine functional group is a strong organic base (


 for the conjugate acid).
  • Risk: If you pour this waste into a carboy containing acidic waste (e.g., acetic acid or HCl byproducts), an immediate exothermic neutralization reaction will occur.[1][8] This can pressurize the container, leading to rupture or explosion.[1]

  • Solution: Always check the pH of the receiving waste container or use a dedicated "Basic/Neutral Halogenated" stream.[1]

Waste Stream Segregation Protocol

The following decision matrix illustrates the mandatory segregation logic.

Disposal_Logic Start Waste: N-(4-Iodo-phenyl)-guanidine State Physical State? Start->State Solid Solid / Powder State->Solid Dry Compound Liquid Liquid / Solution State->Liquid Dissolved in Solvent Bin_Solid SOLID WASTE BIN Label: Toxic/Irritant Double Bagged Solid->Bin_Solid Dispose SolventCheck Is Solvent Halogenated? Liquid->SolventCheck Stream_Halo HALOGENATED LIQUID WASTE (High BTU Incineration) SolventCheck->Stream_Halo Yes (e.g., DCM, Chloroform) Stop STOP: Do not mix. Add to Halogenated Stream. SolventCheck->Stop No (e.g., MeOH, DMSO) Stream_NonHalo NON-HALOGENATED WASTE (Fuel Blending) Stop->Stream_Halo Contaminated with Iodine

Figure 1: Segregation Decision Tree. Note that even if the solvent is non-halogenated (like Methanol), the presence of the Iodinated compound forces the entire mixture into the Halogenated Waste stream.[1][8]

Step-by-Step Disposal Procedures

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)

Applicable to: Expired reagent, contaminated gloves, weighing boats, paper towels.[1][8]

  • Containment: Collect the solid material in a clear, chemically resistant plastic bag (polyethylene).

  • Double Bagging: Place the primary bag inside a second bag to prevent leakage of fine powders.

  • Labeling: Attach a hazardous waste tag.

    • Constituents: Write "N-(4-Iodo-phenyl)-guanidine" (do not use abbreviations).

    • Hazard Checkboxes: Check "Toxic" and "Irritant".[1][9]

  • Storage: Place in the designated "Solid Hazardous Waste" pail. Do not place in the regular trash or biohazard (red bag) bins.

Scenario B: Liquid Waste (Mother Liquors / Reaction Mixtures)

Applicable to: HPLC effluent, reaction byproducts, dissolved reagent.[1][8]

  • Select Container: Use a High-Density Polyethylene (HDPE) or Glass carboy.[1] Ensure the cap has a chemically resistant liner (PTFE).

  • Compatibility Check:

    • Verify the carboy does not contain strong acids (Sulfuric, Nitric, Hydrochloric).[1][8]

    • Self-Validating Step: If unsure, extract a small aliquot of the waste and mix it with a small sample from the carboy in a fume hood to check for heat/gas generation.[1]

  • Transfer: Pour the solution into the carboy using a funnel to avoid spills.

  • Labeling:

    • MUST be labeled "HALOGENATED SOLVENT WASTE" .[1]

    • List all solvents (e.g., "Methanol 90%, N-(4-Iodo-phenyl)-guanidine 10%").

  • Closure: Cap tightly immediately after use. Do not leave open in the fume hood.

Decontamination & Spill Management[2]

Cleaning Glassware

Glassware contaminated with N-(4-Iodo-phenyl)-guanidine should not be washed immediately with water, as the compound usually has poor water solubility.[1]

  • Solvent Rinse: Rinse glassware with a small volume of Acetone or Methanol.[1]

  • Disposal of Rinse: Pour this initial rinse into the Halogenated Liquid Waste container.[1]

  • Wash: Wash glassware with soap and water as normal.[1]

Spill Response Workflow

In the event of a spill outside the fume hood:

Spill_Response Alert 1. Alert & Isolate (Evacuate immediate area) PPE 2. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Alert->PPE Type 3. Determine Type PPE->Type Dry Dry Spill: Scoop/Sweep gently Avoid Dust Type->Dry Wet Wet Spill: Absorb with Vermiculite or Chem-Sorb pads Type->Wet Bag 4. Bag & Label (Hazardous Waste) Dry->Bag Wet->Bag

Figure 2: Emergency Spill Response Workflow.[1] Speed and containment are critical to prevent tracking the iodinated compound through the lab.[1]

Regulatory Compliance (RCRA)[2][11][12]

In the United States, this chemical falls under 40 CFR 261 regulations.[1]

  • P-List/U-List: While N-(4-Iodo-phenyl)-guanidine is not explicitly P-listed or U-listed by name, it is regulated under the "Characteristic of Toxicity" if it exhibits specific properties, or more commonly, as a F-listed waste if mixed with spent halogenated solvents (F001-F005).[1][8]

  • Generator Status: The weight of this waste counts toward your laboratory's Monthly Generation Rate.[1]

  • Satellite Accumulation: You may store up to 55 gallons of this waste in the laboratory (Satellite Accumulation Area) provided it is:

    • Under the control of the operator.

    • Labeled correctly.[1][7]

    • Closed when not in use.[1][9]

References

  • PubChem. (n.d.).[1] Compound Summary: N-(4-Iodophenyl)guanidine.[1] National Library of Medicine. [Link]8]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations. 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] [Link]8]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets. [Link]1]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: N-(4-Iodo-phenyl)-guanidine

Executive Safety Assessment Compound: N-(4-Iodo-phenyl)-guanidine (and associated salts, e.g., Hydroiodide/Hydrochloride) Primary Hazards: Acute Toxicity (Oral/Inhalation), Severe Eye/Skin Irritation, Aquatic Toxicity.[1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Assessment

Compound: N-(4-Iodo-phenyl)-guanidine (and associated salts, e.g., Hydroiodide/Hydrochloride) Primary Hazards: Acute Toxicity (Oral/Inhalation), Severe Eye/Skin Irritation, Aquatic Toxicity.[1] Operational Context: This compound combines the causticity of a guanidine base with the lipophilicity and reactivity of an aryl iodide.[1]

As a Senior Scientist, my assessment moves beyond the standard SDS. While the guanidine moiety presents a risk of chemical burns and respiratory irritation (H315, H319), the iodine substitution introduces specific waste management requirements and potential thyroid-interaction risks if chronically absorbed.[1] The powder form is often static-prone, increasing inhalation risk during weighing.[1]

Immediate Action Required:

  • Engineering Control: All handling of dry powder must occur within a certified Chemical Fume Hood.[1]

  • Restricted Access: Pregnant or nursing personnel should review specific reproductive toxicity data (often limited for research intermediates) before handling.[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed based on the "Barrier-Breach" principle.[1] We assume mechanical stress will degrade glove integrity over time.[1]

Protection ZoneRecommended EquipmentTechnical Rationale & Specifications
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Why: Research indicates mechanical movement reduces nitrile breakthrough time by up to 18% for guanidine derivatives [1].Protocol: Inspect outer glove immediately after contact.[1] Change outer gloves every 60 mins of active handling.[1]
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Why: Safety glasses are insufficient.[1] Guanidine bases are corrosive; dust or splashes can cause severe, potentially irreversible eye damage (H319).[1] A face shield is recommended for quantities >5g.[1]
Respiratory N95 / P100 Respirator (if outside hood)Why: Primary risk is inhalation of dust (H332).[1] Standard: Handling inside a fume hood negates this need, but if weighing balance is external, N95 is the minimum requirement.[1]
Body Tyvek® Lab Coat or ApronWhy: Standard cotton coats absorb liquids.[1] Tyvek provides a barrier against the permeation of iodinated organic solutions.[1]

Operational Protocol: The "Safe-Path" Workflow

This protocol integrates safety into the experimental design to prevent exposure before it happens.[1]

Phase A: Engineering Controls & Setup[1]
  • Hood Verification: Ensure face velocity is 80–100 fpm.

  • Static Control: Aryl iodides in powder form can be static.[1] Use an ionizing bar or anti-static gun during weighing to prevent "powder fly-out."[1]

  • Solvent Selection: If solubilizing, prefer polar solvents (DMSO, Methanol).[1] Note that DMSO increases skin permeability; if using DMSO, butyl rubber gloves are required over nitrile.[1]

Phase B: Active Handling (Weighing & Synthesis)[1]
  • The "Dry-Transfer" Rule: Never pour powder from a large bottle. Use a disposable spatula to transfer to a pre-tared weighing boat inside the hood.[1]

  • Solubilization: Add solvent slowly.[1] Guanidines can be exothermic upon protonation or solvation.[1]

  • Spill Management:

    • Solid: Do not sweep (creates dust).[1][2][3] Cover with wet paper towels, then wipe up.[1]

    • Liquid: Absorb with vermiculite.[1] Do not use bleach (sodium hypochlorite) on iodinated compounds, as this can oxidize iodide to elemental iodine (

      
      ), releasing toxic purple vapors.[1]
      
Phase C: Decontamination[1]
  • Surface Decon: Wipe surfaces with 5% Acetic Acid (to neutralize residual guanidine base), followed by water.[1]

  • Doffing: Remove outer gloves inside the hood.[1] Wash hands with soap and cold water (warm water opens pores).[1]

Visualization: Safety Logic Flow

The following diagram illustrates the critical decision points and safety barriers for handling this compound.

SafetyWorkflow Start START: Risk Assessment (Review H315, H319, H332) PPE_Check PPE Verification Double Nitrile + Goggles Start->PPE_Check Form_Check Is Compound Solid or Liquid? PPE_Check->Form_Check Solid_Path Solid Handling: Anti-Static Gun + Fume Hood Form_Check->Solid_Path Powder Liquid_Path Liquid Handling: Check Solvent Permeability (DMSO = Butyl Gloves) Form_Check->Liquid_Path Solution Action Experimental Execution (Avoid Bleach/Oxidizers) Solid_Path->Action Liquid_Path->Action Waste_Decision Disposal: Isolate Halogenated Waste Action->Waste_Decision End END: Decon & Documentation Waste_Decision->End

Caption: Operational logic flow for N-(4-Iodo-phenyl)-guanidine, emphasizing form-specific controls and waste segregation.

Waste Disposal & Environmental Stewardship[2]

Proper disposal is critical due to the iodine content.[1] Standard incineration profiles may not be suitable without scrubbing for acid gases (HI/I2).[1]

Waste StreamClassificationDisposal Protocol
Solid Waste Hazardous Solid (Halogenated) Double-bag in clear polyethylene.[1] Label explicitly as "Contains Organic Iodine."[1]
Liquid Waste Halogenated Organic Solvent Do NOT mix with non-halogenated solvents.[1] High iodine content requires specific high-temperature incineration to prevent corrosion of incinerator scrubbers [2].[1]
Aqueous Waste Toxic Inorganic/Organic Collect separately.[1] Do not pour down the drain (H402 - Harmful to aquatic life).[1] Adjust pH to neutral (7.0) before storage if the solution is highly basic.

Why this matters: Iodinated compounds, when burned improperly, release elemental iodine or hydrogen iodide, which are corrosive and environmental toxins.[1] By segregating this as "Halogenated," you ensure the waste facility uses the correct scrubbing technology.[1]

References

  • Phalen, R. N., & Wong, W. K. (2012).[1] Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement. Journal of Occupational and Environmental Hygiene. [Link]

  • National Institutes of Health (NIH). Toxicological Profile for Iodine: Production, Import/Export, Use, and Disposal. NCBI Bookshelf.[1] [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
N-(4-Iodo-phenyl)-guanidine
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N-(4-Iodo-phenyl)-guanidine
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